Rapastinel
Descripción
Propiedades
IUPAC Name |
(2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N5O6/c1-9(24)13(19)18(29)23-8-4-6-12(23)17(28)22-7-3-5-11(22)16(27)21-14(10(2)25)15(20)26/h9-14,24-25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27)/t9-,10-,11+,12+,13+,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBQQARAXHVEGD-BSOLPCOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030481 | |
| Record name | Rapastinel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117928-94-6 | |
| Record name | Rapastinel [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117928946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rapastinel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11801 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rapastinel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RAPASTINEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A1X56B95E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Structure and synthesis of the tetrapeptide Rapastinel
An In-depth Technical Guide to the Structure and Synthesis of the Tetrapeptide Rapastinel
Introduction
This compound (formerly known as GLYX-13) is a tetrapeptide with the amino acid sequence Threonine-Proline-Proline-Threonine-amide (TPPT-NH2).[1][2] It is a centrally active, intravenously administered molecule that has been investigated for its potential as a rapid-acting antidepressant for treatment-resistant depression.[3] Unlike many antidepressants, this compound modulates the glutamatergic system, specifically targeting the N-methyl-D-aspartate receptor (NMDAR).[3][4] This technical guide provides a comprehensive overview of the structure, synthesis, and mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a synthetic tetrapeptide amide with a well-defined primary and secondary structure. Its sequence is H-Thr-Pro-Pro-Thr-NH2. The molecule was originally derived from a hypervariable region of the monoclonal antibody B6B21.
Nuclear Magnetic Resonance (NMR) analysis has revealed that this compound adopts a stable three-dimensional conformation, specifically a rigid β-I type turn. This structure is stabilized by internal hydrogen bonds, which contributes to its stability and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (S)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-1-[(S)-1-((2S,3R)-2-amino-3-hydroxybutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
| Chemical Formula | C18H31N5O6 |
| Molar Mass | 413.475 g·mol−1 |
| CAS Number | 117928-94-6 |
| Solubility | Soluble in DMSO (up to 83 mg/mL) |
Synthesis of this compound
The synthesis of this compound, a C-terminally amidated tetrapeptide, can be efficiently achieved using Solid-Phase Peptide Synthesis (SPPS). This methodology involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
General Protocol for Solid-Phase Synthesis of H-Thr-Pro-Pro-Thr-NH2
The following is a generalized protocol for the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which is a common strategy in SPPS.
Materials:
-
Rink Amide resin (for C-terminal amide)
-
Fmoc-protected amino acids: Fmoc-Thr(tBu)-OH, Fmoc-Pro-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water
-
Washing solvents: DMF, DCM, Methanol
Methodology:
-
Resin Preparation: Swell the Rink Amide resin in DMF.
-
First Amino Acid Coupling (Threonine):
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM.
-
Activate the carboxyl group of Fmoc-Thr(tBu)-OH using HBTU/HOBt and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react to form a peptide bond.
-
Wash the resin to remove excess reagents.
-
-
Second Amino Acid Coupling (Proline):
-
Deprotect the Fmoc group from the newly added threonine residue.
-
Wash the resin.
-
Couple the next amino acid, Fmoc-Pro-OH, using the same activation and coupling procedure.
-
Wash the resin.
-
-
Third Amino Acid Coupling (Proline):
-
Repeat the deprotection, washing, and coupling steps with Fmoc-Pro-OH.
-
-
Fourth Amino Acid Coupling (Threonine):
-
Repeat the deprotection, washing, and coupling steps with Fmoc-Thr(tBu)-OH.
-
-
Final Deprotection: Remove the N-terminal Fmoc group from the final threonine residue.
-
Cleavage and Deprotection:
-
Wash the fully assembled, protected peptide-resin.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water) to cleave the peptide from the resin and simultaneously remove the side-chain protecting groups (tBu from Threonine).
-
-
Purification:
-
Precipitate the crude peptide in cold ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and HPLC analysis.
-
Synthesis Workflow Diagram
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by acting as a positive allosteric modulator (PAM) of the NMDA receptor. It binds to a novel site on the NMDAR complex, distinct from the glycine (B1666218) co-agonist site, to enhance receptor activity. This modulation leads to a cascade of downstream signaling events that are believed to underlie its rapid and sustained antidepressant effects.
Key aspects of this compound's mechanism include:
-
NMDA Receptor Potentiation: At therapeutic concentrations, this compound enhances glutamate-mediated NMDAR activity. This leads to an increased influx of Ca2+ into the neuron.
-
Activation of Signaling Cascades: The enhanced NMDAR function triggers the activation of key intracellular signaling pathways, including the mTORC1 and ERK pathways. Activation of these pathways is crucial for protein synthesis and synaptic plasticity.
-
BDNF Release: this compound has been shown to rapidly increase the release of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival and growth.
-
Synaptic Plasticity: The ultimate effect of this signaling cascade is the enhancement of synaptic plasticity, including an increase in long-term potentiation (LTP) and the formation of new dendritic spines in brain regions like the medial prefrontal cortex (mPFC) and hippocampus.
Table 2: Quantitative Data on this compound's Biological Activity
| Parameter | Finding | Reference |
| Optimal Antidepressant Dose | 3 mg/kg IV in Porsolt forced swim test (rats) | |
| NMDA Receptor Modulation | Optimal increase in [3H]MK-801 binding at 1-10 µM | |
| Synaptic Plasticity | Significantly enhances the formation of LTP in hippocampal and mPFC slices 24 hours post-dosing | |
| NMDAR-mediated EPSCs | Increases the amplitude of NMDAR-mediated excitatory postsynaptic currents (EPSCs) with 100 nM or 1 μM this compound |
Signaling Pathway Diagram
Caption: this compound's proposed signaling pathway.
Key Experimental Protocols
In Vitro Electrophysiology: Measurement of NMDAR-Mediated EPSCs
This protocol is used to determine the effect of this compound on NMDAR function at the synaptic level.
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., from the medial prefrontal cortex) from rodents.
-
Recording Setup: Place a slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Whole-Cell Patch-Clamp: Obtain whole-cell voltage-clamp recordings from pyramidal neurons.
-
Pharmacological Isolation: Isolate NMDAR-mediated excitatory postsynaptic currents (EPSCs) by including antagonists for AMPA and GABAA receptors in the aCSF.
-
Baseline Recording: Stimulate presynaptic afferents and record baseline NMDAR-EPSCs.
-
This compound Application: Bath-apply this compound at desired concentrations (e.g., 100 nM, 1 µM).
-
Post-Drug Recording: Record NMDAR-EPSCs in the presence of this compound.
-
Data Analysis: Compare the amplitude and kinetics of the EPSCs before and after this compound application to quantify its modulatory effect.
Western Blotting for Signaling Protein Phosphorylation
This protocol is used to measure the activation of intracellular signaling pathways like ERK and mTOR.
Methodology:
-
Cell/Tissue Treatment: Treat primary neuronal cultures or administer this compound to animals in vivo.
-
Protein Extraction: Lyse the cells or dissected brain tissue (e.g., mPFC) to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., pERK, pmTOR) and total protein as a loading control.
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantification: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound is a tetrapeptide NMDAR positive allosteric modulator with a unique mechanism of action that promotes synaptic plasticity. Its defined chemical structure and the feasibility of its synthesis via established methods like SPPS make it an important tool for neuroscience research. The detailed understanding of its signaling pathways, involving the activation of mTORC1, ERK, and increased BDNF release, provides a molecular basis for its rapid antidepressant effects. The experimental protocols outlined in this guide serve as a foundation for further investigation into this compound and other glutamatergic modulators for neuropsychiatric disorders.
References
- 1. Modulation of the activity of N-methyl-d-aspartate receptors as a novel treatment option for depression: current clinical evidence and therapeutic potential of this compound (GLYX-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, a novel glutamatergic agent with ketamine-like antidepressant actions: Convergent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of GLYX-13 (Rapastinel): A Technical Guide to a Novel Antidepressant Candidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
GLYX-13, later known as rapastinel, emerged as a promising novel antidepressant with a unique mechanism of action targeting the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the history, development, and scientific underpinnings of GLYX-13. It details its discovery, mechanism of action as a glycine-site functional partial agonist, preclinical evidence of rapid and sustained antidepressant and cognitive-enhancing effects, and its journey through clinical trials. Despite early positive results, this compound ultimately failed to meet its primary endpoints in Phase 3 clinical trials, leading to the discontinuation of its development for major depressive disorder. This document serves as a detailed resource, summarizing key quantitative data, outlining experimental protocols, and visualizing the molecular pathways and experimental designs that defined the trajectory of this once-promising therapeutic agent.
Introduction: A Novel Approach to Antidepressant Therapy
The development of GLYX-13 represented a significant shift in the search for more effective and rapid-acting antidepressants. Traditional monoaminergic antidepressants often have a delayed onset of action and a significant portion of patients do not achieve an adequate response. The discovery of the rapid antidepressant effects of the NMDA receptor antagonist ketamine opened a new avenue for research into glutamatergic system modulation for the treatment of depression. However, the psychotomimetic side effects and abuse potential of ketamine limited its widespread clinical use.
GLYX-13 emerged as a potential solution to this challenge. As a tetrapeptide (Thr-Pro-Pro-Thr-NH2), it was designed to modulate the NMDA receptor differently from ketamine.[1][2][3] It acts as a functional partial agonist at the glycine (B1666218) co-agonist site of the NMDA receptor, a mechanism intended to achieve therapeutic effects without the adverse side effects associated with channel-blocking antagonists.[1][2] Preclinical and early clinical studies showed that GLYX-13 produced rapid and long-lasting antidepressant-like effects, coupled with cognitive enhancement and a favorable safety profile.
History and Development
Discovery from a Monoclonal Antibody
The journey of GLYX-13 began with the creation of a monoclonal antibody, B6B21, which demonstrated the ability to modulate the NMDA receptor at the glycine site. Researchers cloned and sequenced the hypervariable regions of this antibody and synthesized a series of peptides based on these sequences. Through screening, the tetrapeptide TPPT-amide, designated GLYX-13, was identified as the most potent modulator.
Preclinical Development
Preclinical studies in rodent models were instrumental in characterizing the pharmacological profile of GLYX-13. These studies consistently demonstrated its potential as a rapid-acting antidepressant and cognitive enhancer.
-
Antidepressant-like Activity: In various animal models of depression, including the forced swim test and learned helplessness, a single administration of GLYX-13 produced significant antidepressant-like effects. Notably, these effects were observed within hours and could last for up to a week.
-
Cognitive Enhancement: GLYX-13 was also shown to be a robust cognitive enhancer in multiple learning and memory paradigms.
-
Favorable Side-Effect Profile: Crucially, preclinical studies indicated that GLYX-13 did not produce the psychotomimetic side effects associated with ketamine, such as hyperlocomotion, nor did it show potential for abuse.
Clinical Trials: From Promise to Disappointment
The promising preclinical data propelled GLYX-13 into clinical development, where it was rebranded as this compound.
-
Phase 1 and 2 Trials: Early-phase clinical trials in patients with treatment-resistant depression showed that intravenous GLYX-13 was well-tolerated and produced rapid and statistically significant reductions in depressive symptoms as measured by the Hamilton Depression Rating Scale (HAM-D17) and the Bech-6 scale. The antidepressant effects were observed within hours of a single dose and were sustained for an average of seven days. These studies also confirmed the lack of psychotomimetic side effects.
-
Phase 3 Trials and Discontinuation: Despite the encouraging results from earlier trials, Allergan, the company that acquired Naurex (the original developer), announced in 2019 that three pivotal Phase 3 trials of this compound as an adjunctive treatment for major depressive disorder failed to meet their primary and key secondary endpoints. The this compound treatment arms did not demonstrate a statistically significant difference from placebo. Following these results, the development of this compound for this indication was discontinued.
Mechanism of Action
GLYX-13 exerts its effects through a unique interaction with the NMDA receptor, a key player in synaptic plasticity, learning, and memory.
Glycine-Site Functional Partial Agonist
GLYX-13 functions as a partial agonist at the glycine co-agonist site on the NMDA receptor. Unlike full agonists, which maximally activate the receptor, and antagonists, which block it, a partial agonist produces a submaximal response. This nuanced modulation is believed to be key to its therapeutic window, allowing for the beneficial effects on synaptic plasticity without the excitotoxicity or dissociative effects associated with excessive activation or blockade of the NMDA receptor.
Downstream Signaling Pathways
The binding of GLYX-13 to the NMDA receptor initiates a cascade of intracellular signaling events that are thought to underlie its antidepressant and cognitive-enhancing effects.
-
mTORC1 Pathway Activation: A single dose of GLYX-13 has been shown to rapidly activate the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway in the prefrontal cortex (PFC). The mTORC1 pathway is a critical regulator of protein synthesis, which is essential for synaptic plasticity. Inhibition of mTORC1 has been shown to block the antidepressant-like behavioral effects of GLYX-13.
-
BDNF Signaling: The antidepressant actions of GLYX-13 are also dependent on brain-derived neurotrophic factor (BDNF) signaling. BDNF is a neurotrophin that plays a crucial role in neuronal survival, growth, and synaptic plasticity. GLYX-13 has been shown to increase the release of BDNF, which in turn activates its receptor, TrkB, leading to downstream signaling that promotes synaptic strengthening.
-
Synaptic Plasticity and Spinogenesis: The activation of these signaling pathways culminates in changes in synaptic plasticity, including the enhancement of long-term potentiation (LTP), a cellular correlate of learning and memory. GLYX-13 has also been observed to increase the number and function of dendritic spines, the small protrusions on neurons where synapses are located.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of GLYX-13.
Table 1: Preclinical Efficacy of GLYX-13
| Parameter | Model/Assay | Species | Dose | Result | Citation |
| Antidepressant-Like Effect | Forced Swim Test (Floating Time) | Rat | 3 mg/kg, IV | Significant reduction 24h post-dose | |
| Forced Swim Test (Floating Time) | Rat | 3 mg/kg, IV | Significant reduction 1 week post-dose | ||
| NMDA Receptor Modulation | [³H]MK-801 Binding | Rat forebrain membranes | 1-10 µM | Optimal increase in binding | |
| Cognitive Enhancement | Morris Water Maze | Rat | 1 mg/kg, IV | Significant improvement in learning | |
| Trace Eyeblink Conditioning | Rat | 1 mg/kg, IV | Significant enhancement of conditioning |
Table 2: Clinical Efficacy of GLYX-13 (Phase 2)
| Parameter | Population | Dose | Primary Endpoint | Result | Citation |
| Change in HAM-D17 Score | MDD, inadequate response to antidepressants | 5 mg/kg, IV | Change from baseline at Day 7 | Statistically significant reduction vs. placebo | |
| MDD, inadequate response to antidepressants | 10 mg/kg, IV | Change from baseline at Day 7 | Statistically significant reduction vs. placebo | ||
| Change in Bech-6 Score | MDD, inadequate response to antidepressants | 5 and 10 mg/kg, IV | Change from baseline at 2 hours | Rapid and significant reduction vs. placebo |
Detailed Experimental Protocols
[³H]MK-801 Binding Assay for NMDA Receptor Modulation
This assay is used to assess the ability of a compound to modulate the NMDA receptor by measuring the binding of the radiolabeled channel blocker [³H]MK-801.
Materials:
-
Rat forebrain membranes
-
Tris-HCl buffer (pH 7.4)
-
[³H]MK-801 (5 nM)
-
Test compound (e.g., GLYX-13)
-
Non-specific binding control: MK-801 (10 µM)
-
Glutamate
-
Glycine-free buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare rat forebrain membranes in Tris-HCl buffer.
-
In a reaction tube, combine the membrane preparation, [³H]MK-801, and the test compound at various concentrations in a glycine-free buffer containing glutamate.
-
For determining non-specific binding, a parallel set of tubes is prepared with an excess of unlabeled MK-801.
-
Incubate the mixture for 180 minutes at 25°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound [³H]MK-801 using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
Rat Forced Swim Test (Porsolt Test)
This is a widely used behavioral test to screen for antidepressant-like activity in rodents.
Materials:
-
Male Sprague-Dawley rats
-
Cylindrical water tank (approximately 40 cm high, 20 cm in diameter)
-
Water (23-25°C) filled to a depth of 30 cm
-
Video recording equipment
-
Test compound (e.g., GLYX-13) or vehicle control
Procedure:
-
Pre-test Session (Day 1):
-
Individually place each rat into the water-filled cylinder for a 15-minute session.
-
This initial exposure induces a state of behavioral despair in the subsequent test.
-
After 15 minutes, remove the rats, dry them, and return them to their home cages.
-
-
Drug Administration:
-
Administer the test compound (e.g., GLYX-13 intravenously) or vehicle control at a specified time before the test session (e.g., 24 hours).
-
-
Test Session (Day 2):
-
24 hours after the pre-test session, place the rats back into the water-filled cylinders for a 5-minute test session.
-
Record the entire session using a video camera.
-
-
Behavioral Scoring:
-
An observer, blind to the treatment conditions, scores the video recordings for the duration of immobility.
-
Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep the head above water.
-
A decrease in the duration of immobility is indicative of an antidepressant-like effect.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 2. mccormick.northwestern.edu [mccormick.northwestern.edu]
- 3. The long-lasting antidepressant effects of this compound (GLYX-13) are associated with a metaplasticity process in the medial prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Rapastinel's Crucial Role in Synaptic Plasticity and Long-Term Potentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rapastinel (formerly GLYX-13) is a tetrapeptide with a novel mechanism of action as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. Unlike traditional NMDA receptor antagonists, this compound enhances receptor function, leading to the facilitation of synaptic plasticity, particularly long-term potentiation (LTP), a cellular correlate of learning and memory. This in-depth guide explores the core mechanisms by which this compound influences synaptic plasticity and LTP, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the field of neuroscience and mental health.
Mechanism of Action at the NMDA Receptor
This compound's primary molecular target is the NMDA receptor, a critical component in the machinery of synaptic plasticity. Initially thought to be a glycine-site partial agonist, more recent evidence indicates that this compound acts as a positive allosteric modulator, binding to a novel site on the NMDA receptor, independent of the glycine (B1666218) co-agonist site.[1][2] This modulation enhances the receptor's response to glutamate, leading to an increased influx of calcium ions (Ca2+) upon activation.[1] This action is dose-dependent, with an inverted U-shaped response curve observed in several studies.[1][3]
Quantitative Effects on Long-Term Potentiation (LTP)
This compound has been shown to robustly enhance the magnitude and duration of LTP in key brain regions associated with learning, memory, and mood regulation, such as the hippocampus and the medial prefrontal cortex (mPFC).
Table 1: In Vitro Effects of this compound on LTP in the Medial Prefrontal Cortex (mPFC)
| Concentration | Effect on LTP Magnitude | Duration of Enhancement | Reference |
| 100 nM | Maximal enhancement | Acutely during application | |
| 1 µM | Reduced LTP magnitude | Acutely during application |
Table 2: Ex Vivo Effects of a Single In Vivo this compound Dose on Hippocampal LTP
| In Vivo Dose | Time Post-Administration | Effect on LTP Magnitude | Reference |
| 3 mg/kg (IV) | 24 hours | Significantly enhanced | |
| 3 mg/kg (IV) | 1 week | Significantly enhanced | |
| 3 mg/kg (IV) | 2 weeks | Significantly enhanced | |
| 3 mg/kg (IV) | 4 weeks | No significant enhancement |
Table 3: Effects of this compound on NMDA Receptor-Mediated Currents
| Concentration | Effect on NMDA-R Current | Brain Region | Reference |
| 100 nM | Increased excitatory postsynaptic currents (EPSCs) | mPFC | |
| 1 µM | Increased excitatory postsynaptic currents (EPSCs) | mPFC | |
| 0.1 µM | Increased NMDA-inward current | mPFC | |
| 1 µM | Increased NMDA-inward current | mPFC | |
| 10 µM | No effect on NMDA-inward current | mPFC |
Signaling Pathways Modulated by this compound
This compound's enhancement of NMDA receptor function initiates a cascade of downstream signaling events that are crucial for the induction and maintenance of LTP and synaptic plasticity. The two most prominent pathways are the Brain-Derived Neurotrophic Factor (BDNF) and the mammalian Target of Rapamycin (mTOR) signaling pathways.
BDNF/TrkB Signaling Pathway
The influx of Ca2+ through the NMDA receptor activates signaling cascades that lead to the release of BDNF. BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating a signaling cascade that promotes synaptogenesis, and the structural and functional changes associated with LTP.
mTOR Signaling Pathway
The mTOR signaling pathway is a key regulator of protein synthesis, which is essential for the long-lasting changes in synaptic strength that characterize LTP. Activation of NMDA receptors by this compound can lead to the activation of the mTORC1 complex, which in turn phosphorylates downstream targets like p70S6K and 4E-BP1 to promote the translation of synaptic proteins.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature on this compound's effects on synaptic plasticity.
Ex Vivo Electrophysiology for LTP Measurement
This protocol is a composite of methodologies described in studies investigating the effects of in vivo this compound administration on ex vivo LTP.
Artificial Cerebrospinal Fluid (aCSF) Composition (in mM): 124 NaCl, 4 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, pH 7.4, gassed with 95% O2/5% CO2.
LTP Induction Protocol (Theta Burst Stimulation - TBS): 3 high-frequency trains of 10 x 100 Hz bursts with 5 pulses each, at a 200 ms (B15284909) inter-burst interval. Each train is 2 seconds in duration, with trains applied 3 minutes apart.
In Vitro Whole-Cell Patch-Clamp Recordings
This protocol is based on methods used to measure NMDA receptor-mediated currents in cultured neurons or acute brain slices.
-
Cell/Slice Preparation: Prepare primary cortical neuron cultures or acute brain slices as described above.
-
Electrode Preparation: Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ.
-
Internal Solution (example, in mM): 120 Cs-gluconate, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP, 5 QX-314, pH adjusted to 7.2 with CsOH.
-
External Solution: Standard aCSF. For isolating NMDA currents, include antagonists for AMPA and GABA receptors (e.g., CNQX and picrotoxin).
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a pyramidal neuron.
-
Hold the membrane potential at -70 mV.
-
Apply a voltage step to +40 mV to relieve the Mg2+ block of the NMDA receptor.
-
Puff-apply NMDA (e.g., 100 µM) to elicit a current.
-
Bath-apply this compound at the desired concentration and repeat the NMDA puff application to measure the potentiated current.
-
Discussion and Future Directions
This compound's unique mechanism as a positive allosteric modulator of the NMDA receptor presents a promising avenue for the development of novel therapeutics for mood disorders and cognitive enhancement. Its ability to enhance synaptic plasticity and LTP without the psychotomimetic side effects associated with NMDA receptor antagonists like ketamine makes it a particularly attractive candidate.
Future research should focus on further elucidating the precise binding site of this compound on the NMDA receptor complex. A deeper understanding of the downstream signaling cascades, including the interplay between the BDNF and mTOR pathways, will be crucial for optimizing the therapeutic potential of this class of compounds. Additionally, exploring the effects of this compound on other forms of synaptic plasticity, such as long-term depression (LTD), will provide a more complete picture of its impact on synaptic function. The long-lasting effects of a single dose of this compound on LTP suggest that it may induce metaplastic changes, a "plasticity of plasticity," which warrants further investigation.
Conclusion
This compound's role in promoting synaptic plasticity and LTP is well-supported by a growing body of preclinical evidence. By directly enhancing NMDA receptor function, it triggers key signaling pathways that lead to lasting changes in synaptic strength. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and similar compounds in addressing a range of neurological and psychiatric disorders.
References
- 1. Positive N-Methyl-D-Aspartate Receptor Modulation by this compound Promotes Rapid and Sustained Antidepressant-Like Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive N-Methyl-D-Aspartate Receptor Modulation by this compound Promotes Rapid and Sustained Antidepressant-Like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Preclinical Evidence for Rapastinel's Antidepressant Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evidence supporting the antidepressant effects of Rapastinel (formerly GLYX-13). It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.
Introduction
This compound is a tetrapeptide (Thr-Pro-Pro-Thr-amide) that acts as a modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It has demonstrated rapid and long-lasting antidepressant-like properties in various animal models.[1][2] Unlike the NMDA receptor antagonist ketamine, this compound is a glycine-site partial agonist or a positive allosteric modulator, enhancing NMDA receptor function without inducing psychotomimetic side effects.[3] This guide synthesizes the key preclinical findings that have elucidated its unique mechanism of action and antidepressant potential.
Mechanism of Action
This compound's primary mechanism of action involves the modulation of the NMDA receptor, a critical component of glutamatergic neurotransmission implicated in the pathophysiology of depression. It binds to a novel site on the NMDA receptor, distinct from the glycine (B1666218) co-agonist site, leading to an enhancement of receptor function. This positive modulation triggers a cascade of downstream signaling events that are believed to underlie its rapid antidepressant effects.
The activation of the NMDA receptor by this compound leads to the stimulation of the extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (B549165) (mTOR) signaling pathways. This, in turn, promotes the synthesis and release of key neurotrophic factors, most notably the brain-derived neurotrophic factor (BDNF). BDNF then activates its receptor, Tropomyosin receptor kinase B (TrkB), leading to enhanced synaptic plasticity, synaptogenesis, and ultimately, the reversal of stress-induced neuronal atrophy associated with depression. The antidepressant-like effects of this compound have been shown to be dependent on the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, similar to other rapid-acting antidepressants.
Figure 1: Simplified signaling pathway of this compound's antidepressant action.
Preclinical Efficacy in Animal Models of Depression
This compound has demonstrated significant antidepressant-like effects in a variety of well-established rodent models of depression. These models are designed to mimic certain behavioral aspects of human depression and are widely used for screening potential antidepressant compounds.
Forced Swim Test (FST)
The Forced Swim Test is a behavioral despair model where rodents are placed in an inescapable cylinder of water. A common measure of antidepressant efficacy is a reduction in the duration of immobility, which is interpreted as an active coping strategy.
Experimental Protocol:
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15-20 cm, preventing the animal from touching the bottom or escaping.
-
Procedure: Animals (rats or mice) are individually placed in the cylinder for a 6-minute session. The duration of immobility (defined as the lack of movement other than that necessary to keep the head above water) is typically scored during the last 4 minutes of the test.
-
Drug Administration: this compound or vehicle is administered intravenously (IV) at specified times before the test.
Figure 2: Experimental workflow for the Forced Swim Test.
Quantitative Data Summary:
| Animal Model | Dose (mg/kg, IV) | Time Point | % Reduction in Immobility (vs. Vehicle) | Reference |
| Rat | 3 | 1 hour | ~40% | |
| Rat | 3 | 24 hours | ~35% | |
| Mouse | 5 | Not Specified | Significant | |
| Mouse | 10 | Not Specified | Significant |
Tail Suspension Test (TST)
The Tail Suspension Test is another widely used model of behavioral despair, primarily in mice. Mice are suspended by their tails, and the duration of immobility is measured as an indicator of a depressive-like state.
Experimental Protocol:
-
Apparatus: Mice are suspended by their tails from a ledge or a suspension bar using adhesive tape, at a height where they cannot escape or hold onto nearby surfaces. The area is often enclosed to prevent visual observation of other animals.
-
Procedure: The test duration is typically 6 minutes, and the total time spent immobile is recorded.
-
Drug Administration: this compound or vehicle is administered prior to the test.
Quantitative Data Summary:
| Animal Model | Dose (mg/kg, IV) | % Reduction in Immobility (vs. Vehicle) | Reference |
| Mouse | 5 | Significant | |
| Mouse | 10 | Significant |
Learned Helplessness
The learned helplessness paradigm involves exposing animals to uncontrollable and inescapable stress (e.g., footshocks), which subsequently leads to a failure to escape a noxious stimulus in a new situation where escape is possible. This is considered a model of stress-induced depression.
Experimental Protocol:
-
Induction Phase: Animals are exposed to a series of inescapable footshocks.
-
Testing Phase: 24 hours later, animals are placed in a shuttle box where they can escape a footshock by moving to another compartment. The number of failures to escape is recorded.
-
Drug Administration: this compound or vehicle is administered before the testing phase.
Quantitative Data Summary:
| Animal Model | Dose (mg/kg, IV) | % Reduction in Escape Failures (vs. Vehicle) | Reference |
| Rat | 3 | ~60% |
Chronic Unpredictable Stress (CUS)
The Chronic Unpredictable Stress model exposes animals to a series of mild, unpredictable stressors over an extended period (e.g., 21 days) to induce a depressive-like state, characterized by anhedonia (reduced sucrose (B13894) preference) and behavioral despair.
Experimental Protocol:
-
Stress Regimen: For 21 days, rats are subjected to a varying sequence of stressors, such as cage tilt, wet bedding, light/dark cycle reversal, and restraint stress.
-
Behavioral Testing: Following the stress period, behaviors such as sucrose preference, performance in the FST, and novelty-suppressed feeding are assessed.
-
Drug Administration: A single dose of this compound is administered after the stress period.
Quantitative Data Summary:
| Behavioral Test | Dose (mg/kg, IV) | Outcome | Reference |
| Sucrose Preference | 3 | Significant reversal of CUS-induced deficit | |
| Forced Swim Test | 3 | Significant reduction in immobility | |
| Novelty-Suppressed Feeding | 3 | Significant reduction in latency to feed |
Neuroplasticity and Synaptic Effects
This compound has been shown to induce long-lasting changes in synaptic plasticity, which are thought to be crucial for its sustained antidepressant effects.
-
Long-Term Potentiation (LTP): A single dose of this compound has been shown to enhance LTP, a cellular mechanism underlying learning and memory, in the hippocampus and medial prefrontal cortex for at least two weeks post-dosing.
-
Dendritic Spine Density: this compound increases the density of mature dendritic spines in the dentate gyrus and medial prefrontal cortex 24 hours after a single injection, indicating the formation of new synaptic connections.
Figure 3: Logical flow from this compound administration to antidepressant effects.
Conclusion
The preclinical evidence strongly supports the antidepressant potential of this compound. Its unique mechanism as a positive modulator of the NMDA receptor leads to the activation of key signaling pathways involved in neuroplasticity, resulting in rapid and sustained antidepressant-like effects in various animal models. The lack of ketamine-like side effects in these preclinical studies further highlights its favorable profile. While later-stage clinical trials did not meet their primary endpoints, the preclinical data for this compound remain a valuable foundation for the ongoing development of novel glutamatergic modulators for the treatment of depression.
References
- 1. The Development of this compound (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of this compound (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of the activity of N-methyl-d-aspartate receptors as a novel treatment option for depression: current clinical evidence and therapeutic potential of this compound (GLYX-13) - PMC [pmc.ncbi.nlm.nih.gov]
Rapastinel's Engagement with Brain-Derived Neurotrophic Factor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rapastinel (GLYX-13), a tetrapeptide modulator of the N-methyl-D-aspartate (NMDA) receptor, has demonstrated rapid and sustained antidepressant-like effects in preclinical models. A significant body of evidence suggests that these effects are intrinsically linked to its ability to influence brain-derived neurotrophic factor (BDNF) signaling. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's impact on BDNF, presenting quantitative data from key studies, detailed experimental protocols, and visual representations of the involved signaling pathways. The information herein is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction
Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. Dysregulation of BDNF signaling has been implicated in the pathophysiology of major depressive disorder (MDD). This compound, a glycine-site functional partial agonist at the NMDA receptor, has emerged as a promising therapeutic candidate due to its rapid antidepressant effects without the dissociative side effects associated with ketamine. A central hypothesis for this compound's mechanism of action is its ability to modulate synaptic plasticity through the enhancement of BDNF signaling pathways. This document synthesizes the current understanding of the intricate relationship between this compound and BDNF.
Mechanism of Action: this compound's Influence on BDNF Signaling
This compound's primary pharmacological action is the modulation of NMDA receptor activity. This initial interaction triggers a cascade of downstream events that ultimately lead to increased BDNF release and signaling. The key steps in this pathway are outlined below.
NMDA Receptor Modulation and AMPA Receptor Activation
This compound acts as a positive allosteric modulator of the NMDA receptor, enhancing its function in a manner distinct from NMDA receptor antagonists like ketamine. This modulation is thought to lead to an increase in synaptic plasticity. While the precise mechanism is still under investigation, evidence suggests that the antidepressant-like effects of this compound are dependent on the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.
Activation of Downstream Signaling Cascades: ERK and mTOR
The activation of AMPA receptors initiates intracellular signaling cascades, prominently featuring the extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (B549165) (mTOR) pathways. Both ERK and mTOR are crucial for protein synthesis, including the synthesis of synaptic proteins and neurotrophic factors like BDNF. Studies have shown that this compound administration leads to the phosphorylation and activation of both ERK and mTOR.[1]
Increased BDNF Release and TrkB Receptor Activation
The culmination of the ERK and mTOR signaling activation is an increase in the synthesis and release of BDNF.[2] Released BDNF then binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), leading to its dimerization and autophosphorylation. This activation of the TrkB receptor is a critical step for mediating the neuroplastic effects of BDNF, including synaptogenesis and enhanced synaptic transmission. The antidepressant effects of this compound have been shown to be dependent on BDNF release and subsequent TrkB activation.[3]
Quantitative Data on this compound's Effect on BDNF
While many studies describe a qualitative increase in BDNF levels following this compound administration, specific quantitative data is less frequently presented in a consolidated format. One key study by Hashimoto et al. (2017) in a social defeat stress model of depression provides a direct comparison of this compound and R-ketamine on BDNF protein levels.
| Brain Region | Treatment Group | Mean BDNF Level (relative to control) | Statistical Significance (vs. Vehicle) |
| Prefrontal Cortex (PFC) | Vehicle | Decreased | - |
| This compound (10 mg/kg) | No significant change | Not Significant | |
| R-ketamine (10 mg/kg) | Significantly attenuated decrease | p < 0.05 | |
| Nucleus Accumbens (NAc) | Vehicle | Increased | - |
| This compound (10 mg/kg) | No significant change | Not Significant | |
| R-ketamine (10 mg/kg) | No significant change | Not Significant | |
| Hippocampus (CA1) | Vehicle | No significant change | - |
| This compound (10 mg/kg) | No significant change | Not Significant | |
| R-ketamine (10 mg/kg) | No significant change | Not Significant | |
| Hippocampus (CA3) | Vehicle | Decreased | - |
| This compound (10 mg/kg) | No significant change | Not Significant | |
| R-ketamine (10 mg/kg) | Significantly attenuated decrease | p < 0.01 | |
| Hippocampus (DG) | Vehicle | Decreased | - |
| This compound (10 mg/kg) | No significant change | Not Significant | |
| R-ketamine (10 mg/kg) | Significantly attenuated decrease | p < 0.01 |
Data adapted from Hashimoto et al. (2017).[4] It is important to note that in this specific model, a single dose of this compound did not significantly alter BDNF levels, in contrast to R-ketamine.
Experimental Protocols
The following sections detail the methodologies commonly employed to investigate the effects of this compound on BDNF and its signaling pathways.
Animal Models
-
Social Defeat Stress Model: This model is used to induce a depressive-like phenotype in rodents. It involves daily exposure of an experimental mouse to a larger, aggressive mouse.[4]
-
Chronic Unpredictable Stress (CUS) Model: This model involves exposing rodents to a series of mild, unpredictable stressors over several weeks to induce a state of anhedonia and behavioral despair, mimicking symptoms of depression.
Measurement of BDNF Levels
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Sample Preparation: Brain tissue (e.g., prefrontal cortex, hippocampus) is dissected and homogenized in a lysis buffer containing protease inhibitors. The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the protein lysate is collected.
-
ELISA Procedure: A commercial BDNF ELISA kit is used. Briefly, a 96-well plate is coated with a capture antibody specific for BDNF. The prepared protein lysates and a series of BDNF standards are added to the wells. After incubation, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. Finally, a substrate is added, and the resulting colorimetric reaction is measured using a microplate reader. The concentration of BDNF in the samples is determined by comparison to the standard curve.
-
-
Western Blotting:
-
Protein Extraction and Quantification: Similar to the ELISA protocol, protein is extracted from brain tissue. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for BDNF. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme or a fluorescent dye.
-
Detection: The protein bands are visualized using a chemiluminescent substrate or by detecting the fluorescent signal. The intensity of the bands is quantified using densitometry software and normalized to a loading control protein (e.g., GAPDH or β-actin).
-
Analysis of Signaling Pathways
-
Western Blotting for Phosphorylated Proteins: To assess the activation of signaling pathways, Western blotting is performed using antibodies that specifically recognize the phosphorylated (i.e., activated) forms of key proteins such as TrkB, ERK, and mTOR, as well as their downstream targets like p70S6K and 4E-BP1. The levels of phosphorylated proteins are typically normalized to the total levels of the respective proteins.
Immunohistochemistry
-
Tissue Preparation: Animals are perfused with a fixative (e.g., 4% paraformaldehyde). The brains are then removed, post-fixed, and cryoprotected in sucrose. Brain sections are cut using a cryostat or vibratome.
-
Staining: The sections are incubated with a primary antibody against BDNF, followed by a fluorescently labeled secondary antibody. Cell nuclei are often counterstained with a fluorescent dye like DAPI.
-
Imaging: The stained sections are imaged using a fluorescence or confocal microscope to visualize the localization and expression of BDNF within different brain regions and cell types.
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. ERK/mTOR signaling may underlying the antidepressant actions of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of R-ketamine and this compound antidepressant effects in the social defeat stress model of depression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Rapastinel (GLYX-13): Application Notes and Protocols for In Vivo Rodent Studies
Introduction
Rapastinel, formerly known as GLYX-13, is a tetrapeptide (Thr-Pro-Pro-Thr-amide) that acts as a positive allosteric modulator of the N-methyl-D-aspartate receptor (NMDAR).[1][2] It has been investigated for its potential rapid-acting and long-lasting antidepressant and cognitive-enhancing effects. Unlike NMDAR antagonists such as ketamine, this compound modulates NMDAR activity without causing psychotomimetic or dissociative side effects in preclinical models.[1][3] These notes provide a comprehensive overview of dosages, experimental protocols, and mechanisms of action for researchers utilizing this compound in in vivo rodent studies.
Data Presentation: this compound Dosage and Administration
The effective dosage of this compound in rodents varies depending on the species, the intended effect (antidepressant vs. cognitive enhancement), and the experimental model. The following tables summarize quantitative data from various preclinical studies.
Table 1: this compound Dosage in Rat Models
| Dosage | Administration Route | Animal Model | Primary Outcome | Key Findings | References |
| 1 mg/kg | Intravenous (IV) | Young adult (3 months) and aged (27 months) Sprague Dawley rats | Cognitive Enhancement | Reversed age-related cognitive deficits in multiple learning and memory paradigms, including T-maze and Morris water maze. | [3] |
| 2 mg/kg | Intravenous (IV) | Sprague Dawley rats | Synaptic Plasticity | A single dose induced hippocampal long-term potentiation (LTP) that persisted for up to two weeks. | |
| 3 mg/kg | Intravenous (IV) | Sprague Dawley rats (2-3 months old) | Antidepressant-like Effects | A single dose produced rapid (within 1 hour) and sustained (up to 1 week) antidepressant-like effects in the Forced Swim Test and facilitated fear extinction. | |
| 10 mg/kg | Subcutaneous (s.c.) | Rats | Antidepressant-like Effects | Produced a rapid and sustained antidepressant-like effect in the Forced Swim Test. Associated with brain concentrations of approximately 30 nM. | |
| 30 mg/kg | Subcutaneous (s.c.) | Rats | Antidepressant-like Effects | Produced a maximal antidepressant-like effect. Associated with brain concentrations of approximately 100 nM. Effects were lost at this higher dose in some studies, indicating a potential biphasic dose-response. |
Table 2: this compound Dosage in Mouse Models
| Dosage | Administration Route | Animal Model | Primary Outcome | Key Findings | References |
| 0.3 mg/kg | Intravenous (IV) | C57BL/6J mice with ketamine-induced deficits | Cognitive Enhancement | Considered a sub-effective dose, but potentiated the effects of lurasidone (B1662784) to reverse cognitive deficits. | |
| 0.5 mg/kg | Intravenous (IV) | Chronic Unpredictable Stress (CUS) mice | Antidepressant-like Effects | Part of a dose-range study; effective doses were 5 and 10 mg/kg. | |
| 1.0 mg/kg | Intravenous (IV) | C57BL/6J mice with PCP/ketamine-induced deficits | Cognitive Enhancement | Reversed declarative memory deficits induced by subchronic PCP or ketamine administration. | |
| 3 mg/kg | Intraperitoneal (i.p.) | Chronic Unpredictable Stress (CUS) mice | Antidepressant-like Effects | A single dose reversed CUS-induced deficits in sucrose (B13894) preference and increased immobility in the Forced Swim Test. | |
| 5 mg/kg | Intravenous (IV) | C57BL/6J mice | Antidepressant-like Effects | Continuous 3-day administration produced antidepressant-like actions dependent on ERK/mTOR signaling. | |
| 10 mg/kg | Intravenous (IV) | C57BL/6J mice | Antidepressant-like Effects | Continuous 3-day administration produced potent antidepressant-like actions and potentiated VGF/BDNF/TrkB signaling. |
Signaling Pathways and Mechanism of Action
This compound's therapeutic effects are initiated by its modulation of NMDARs, which triggers a cascade of downstream signaling events associated with neuroplasticity. Unlike channel blockers, this compound acts as a positive allosteric modulator, likely at a novel site on the NMDAR, enhancing its function in a manner dependent on glycine. This initial action leads to the activation of several key intracellular pathways.
The antidepressant effects of this compound are dependent on the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) and subsequent stimulation of the Brain-Derived Neurotrophic Factor (BDNF), Extracellular signal-Regulated Kinase (ERK), and mammalian Target of Rapamycin (mTOR) signaling pathways. This cascade promotes synaptogenesis, enhances synaptic plasticity (LTP), and ultimately reverses stress-induced neuronal deficits.
Experimental Protocols
Protocol 1: Induction of Depression-like Phenotype using Chronic Unpredictable Stress (CUS)
This protocol is designed to induce a depression-like state in rodents, which can then be used to test the antidepressant-like efficacy of this compound.
-
Animals : Male Sprague Dawley rats or C57BL/6J mice are commonly used. House animals individually to prevent social buffering.
-
Stress Paradigm : For 21-35 consecutive days, expose animals to a variable sequence of mild stressors. Stressors may include:
-
Stroboscopic illumination (e.g., 4 hours).
-
Tilted cage (45°) (e.g., 12 hours).
-
Food and water deprivation (e.g., 12-24 hours).
-
Soiled cage (100-200 ml of water in bedding) (e.g., 12 hours).
-
Predator odor exposure (e.g., 30 minutes).
-
Forced swim in cold water (4°C for 5 minutes).
-
Overnight illumination.
-
-
Validation of Model : Before drug administration, confirm the depression-like phenotype using behavioral tests such as the Sucrose Preference Test (for anhedonia) and the Forced Swim Test (for behavioral despair). Stressed animals should show a significant reduction in sucrose preference and increased immobility time compared to non-stressed controls.
-
Drug Administration : Following the stress period, administer this compound or vehicle. For acute effects, testing can occur 1 hour post-injection. For sustained effects, testing can be performed at 24 hours, 7 days, and 14 days post-injection.
References
Application Notes and Protocols: Intravenous Administration of Rapastinel
For Research, Scientific, and Drug Development Professionals
Introduction
Rapastinel (formerly GLYX-13) is a tetrapeptide (Thr-Pro-Pro-Thr-amide) that acts as a novel and selective positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It is an investigational drug that has been evaluated for the adjunctive treatment of Major Depressive Disorder (MDD).[3] Unlike NMDA receptor antagonists such as ketamine, this compound enhances NMDA receptor function without causing psychotomimetic or hallucinogenic side effects.[1][3] It has demonstrated rapid-acting and long-lasting antidepressant effects in both preclinical models and clinical trials.
These application notes provide detailed protocols for the intravenous (IV) administration of this compound in both clinical and preclinical settings, summarize quantitative dosing data, and outline key experimental methodologies.
Data Presentation: Dosing and Administration
The following tables summarize the intravenous dosing parameters for this compound used in published clinical and preclinical studies.
Table 1: Clinical Intravenous Administration Protocols
| Study Phase | Population | Dose | Administration Regimen | Citation |
| Phase 1 | Healthy Volunteers | 900 mg and 1800 mg | Single slow IV bolus. Each 450 mg prefilled syringe was injected at a rate of approximately 1 minute. | |
| Phase 2 | MDD Patients | 1 mg/kg, 5 mg/kg, 10 mg/kg | Single IV dose. | |
| Phase 3 | MDD Patients | 450 mg | IV administration once weekly or once every two weeks as adjunctive therapy. |
Table 2: Preclinical Intravenous Administration Protocols (Rodent Models)
| Model | Species | Dose | Purpose | Citation |
| Cognitive Enhancement | Rat | 1 mg/kg | Assessment of cognitive enhancement in various learning and memory tasks. | |
| Antidepressant-like Effects | Rat | 3 mg/kg | Optimal dose for antidepressant-like effects in the Porsolt forced swim test. | |
| Antidepressant-like Effects | Mouse | 5 mg/kg and 10 mg/kg | Evaluation of antidepressant-like actions and underlying molecular mechanisms. | |
| Chronic Unpredictable Stress | Rat | 3 mg/kg | Reversal of stress-induced deficits and assessment of long-lasting antidepressant effects. | |
| Electrophysiology (LTP) | Rat | 3 mg/kg | Ex vivo assessment of long-term potentiation in hippocampal and mPFC slices 24 hours post-dosing. |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for preclinical evaluation.
References
- 1. Modulation of the activity of N-methyl-d-aspartate receptors as a novel treatment option for depression: current clinical evidence and therapeutic potential of this compound (GLYX-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A novel approach to depression? | Drug Discovery News [drugdiscoverynews.com]
Preparing Rapastinel Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rapastinel (formerly GLYX-13) is a tetrapeptide (Thr-Pro-Pro-Thr-amide) that acts as a partial agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It has demonstrated rapid and sustained antidepressant-like effects in preclinical and clinical studies.[1][2] Unlike NMDA receptor antagonists such as ketamine, this compound modulates receptor activity, leading to the activation of downstream signaling pathways associated with neuroplasticity, including the ERK and mTOR pathways, and promoting the release of Brain-Derived Neurotrophic Factor (BDNF).[3] This document provides detailed protocols for the preparation of this compound solutions for in vitro cell culture experiments, along with methodologies for key assays to assess its biological effects.
Data Presentation
The following tables summarize quantitative data from published studies on the use of this compound in in vitro models.
Table 1: Effective Concentrations of this compound in In Vitro Assays
| Assay Type | Cell Type/System | Effective Concentration Range | Observation | Reference |
| NMDA Receptor Activity | Rat primary cortical neurons | 10 - 300 nM | Enhancement of NMDA-induced Ca2+ influx | |
| Rat primary cortical neurons | 100 nM | Maximal enhancement of NMDA-induced calcium flux | ||
| mPFC pyramidal neurons | 100 nM | Significant enhancement of NMDAR-dependent calcium mobilization | ||
| mPFC pyramidal neurons | 0.1 - 1 µM | Increased NMDA-inward current | ||
| Long-Term Potentiation (LTP) | Rat medial prefrontal cortex slices | 20 - 1000 nM | Bath application 30 min prior to LTP induction | |
| Rat hippocampal slices | 0.1 - 100 µM | Enhancement of LTP | ||
| Dendritic Spine Formation | Rat dentate gyrus and medial prefrontal cortex | 3 mg/kg (in vivo dosing) | Increased mature dendritic spine formation 24 hours post-dosing | |
| Neuronal Morphology | Rat primary cortical culture neurons | Not specified | Increased number and length of neuronal branches after 24 hours |
Table 2: Summary of this compound Effects on Signaling Pathways
| Pathway Component | Effect | Cell Type/System | Reference |
| pERK | Increased phosphorylation | Rat primary cortical culture neurons | |
| p-mTOR | Increased phosphorylation | Mouse hippocampus and prefrontal cortex | |
| BDNF | Increased release | Rat primary cortical culture neurons |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically weigh the required amount of this compound powder. The molecular weight of this compound is 413.47 g/mol .
-
Dissolve the powder in an appropriate volume of sterile DMSO to achieve a 10 mM concentration. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 4.13 mg of this compound in 1 ml of DMSO.
-
Gently vortex or sonicate the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
Protocol for Preparing Working Solutions in Cell Culture Medium:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations (e.g., 20 nM to 1 µM).
-
Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
Add the this compound working solution to the cell cultures and gently swirl the plate or flask to ensure even distribution.
Assessment of Neuronal Viability (MTT Assay)
Materials:
-
Cells cultured in a 96-well plate
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Following the treatment period, add 10 µl of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µl of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control.
Western Blotting for pERK and p-mTOR
Materials:
-
Cells cultured in 6-well plates or larger flasks
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK, anti-ERK, anti-p-mTOR, anti-mTOR, anti-actin or -tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells and treat with this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Dendritic Spine Analysis
Materials:
-
Primary neuronal cultures on coverslips
-
This compound working solutions
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Fluorescent phalloidin (B8060827) (for F-actin staining) or antibodies against dendritic markers (e.g., MAP2) and spine markers (e.g., synaptophysin, PSD-95)
-
Mounting medium with DAPI
-
Confocal or fluorescence microscope
Protocol:
-
Culture primary neurons on coverslips to an appropriate stage of maturity.
-
Treat the neurons with this compound or vehicle for the desired duration (e.g., 24 hours).
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilize the cells with Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with primary antibodies (if applicable) overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies and/or fluorescent phalloidin for 1-2 hours at room temperature.
-
Mount the coverslips onto microscope slides with mounting medium containing DAPI.
-
Acquire images of dendrites using a high-magnification objective on a confocal or fluorescence microscope.
-
Analyze the images using appropriate software (e.g., ImageJ with the NeuronJ plugin) to quantify spine density, morphology, and size.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for in vitro studies.
References
Application Notes: Assessing the Antidepressant-Like Effects of Rapastinel using the Forced Swim Test
Introduction
Rapastinel (formerly GLYX-13) is a tetrapeptide with a novel mechanism of action as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Unlike NMDA receptor antagonists such as ketamine, this compound enhances NMDA receptor function, leading to rapid and sustained antidepressant-like effects without psychotomimetic side effects.[1][3] Its mechanism is linked to the promotion of synaptic plasticity through the activation of key signaling pathways, including the mammalian target of rapamycin (B549165) (mTORC1) and brain-derived neurotrophic factor (BDNF).[4]
The Forced Swim Test (FST), also known as the Porsolt test, is a widely used preclinical behavioral assay to screen for potential antidepressant efficacy. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. This immobility is interpreted as a state of "behavioral despair." A reduction in the duration of immobility is indicative of an antidepressant-like effect. The FST is a valuable tool for evaluating the dose-dependent and time-course effects of novel compounds like this compound.
These application notes provide a detailed protocol for utilizing the FST to assess the antidepressant-like properties of this compound in a rodent model.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound on immobility time in the rat Forced Swim Test, as reported in preclinical studies.
| Treatment Group | Dose (mg/kg) | Route of Administration | Immobility Time (seconds) | Percent Change vs. Vehicle | Reference |
| Vehicle | - | s.c. | ~160 | - | |
| This compound | 10 | s.c. | ~100 | ~37.5% Decrease | |
| This compound | 30 | s.c. | ~80 | ~50% Decrease |
Note: Data are estimated from graphical representations in the cited literature and presented as approximations.
Experimental Protocols
Forced Swim Test Protocol for Assessing this compound in Rats
This protocol is adapted from standard FST procedures and tailored for the evaluation of intravenously or subcutaneously administered this compound.
1. Materials and Equipment
-
Animals: Male Wistar or Sprague-Dawley rats (200-250g).
-
This compound (GLYX-13): To be dissolved in a sterile vehicle (e.g., 0.9% saline).
-
Forced Swim Test Apparatus: A transparent Plexiglas cylinder (40-50 cm height, 20 cm diameter).
-
Water: Maintained at a temperature of 24-25°C. The depth should be 30 cm to prevent the rat's tail from touching the bottom.
-
Video Recording Equipment: A camera positioned to capture a side view of the swim cylinder for later scoring.
-
Animal Holding Cages: With a heat source for drying animals post-test.
-
Towels: For gently drying the animals.
-
Timer/Stopwatch.
2. Experimental Procedure
The protocol consists of two sessions: a pre-test session (Day 1) and a test session (Day 2).
Day 1: Pre-Test Session (Acclimation)
-
Transport the rats to the testing room at least 1 hour before the session to allow for acclimatization.
-
Fill the swim cylinder with water (24-25°C) to a depth of 30 cm.
-
Gently place each rat individually into the cylinder for a 15-minute swim session.
-
After 15 minutes, remove the rat from the water, gently dry it with a towel, and place it in a heated holding cage for 15-20 minutes before returning it to its home cage.
-
Clean the cylinder and change the water between animals.
Day 2: Test Session
-
Again, allow rats to acclimatize to the testing room for at least 1 hour.
-
Prepare fresh solutions of this compound and the vehicle.
-
Administer this compound or vehicle to the rats. Based on published studies, a single administration is sufficient.
-
Route: Subcutaneous (s.c.) or Intravenous (i.v.).
-
Timing: The test should be conducted 30-60 minutes after drug administration.
-
-
Refill the swim cylinder with fresh water (24-25°C) to a depth of 30 cm.
-
At the designated time post-injection, gently place the rat into the cylinder for a 5-minute test session.
-
Record the entire 5-minute session using the video camera.
-
After the session, remove, dry, and warm the rat as described for Day 1 before returning it to its home cage.
3. Behavioral Scoring
-
Analyze the video recordings of the 5-minute test session. A trained observer, blind to the experimental conditions, should perform the scoring.
-
The primary measure is Immobility Time . A rat is judged to be immobile when it ceases struggling and remains floating motionless in the water, making only those movements necessary to keep its head above water.
-
Other behaviors that can be scored include:
-
Swimming: Active movement throughout the cylinder.
-
Climbing: Active, vigorous upward-directed movements of the forepaws along the side of the swim cylinder.
-
-
Record the total duration (in seconds) spent in each behavioral state.
4. Data Analysis
-
Calculate the mean immobility time for each treatment group.
-
Compare the immobility times between the this compound-treated groups and the vehicle-control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test like Dunnett's or Bonferroni's).
-
A statistically significant decrease in immobility time in the this compound groups compared to the vehicle group is indicative of an antidepressant-like effect.
Visualizations
Signaling Pathway of this compound```dot
// Nodes this compound [label="this compound\n(GLYX-13)", fillcolor="#FBBC05", fontcolor="#202124"]; NMDAR [label="NMDA Receptor\n(GluN1/GluN2B)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; Ca_Influx [label="Ca²+ Influx", fillcolor="#F1F3F4", fontcolor="#202124"]; AMPAR [label="AMPAR Upregulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1 Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; BDNF [label="BDNF Release", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TrkB [label="TrkB Receptor\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Synaptogenesis [label="Synaptogenesis &\nSynaptic Plasticity (LTP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Antidepressant [label="Antidepressant-Like\nEffects", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];
// Edges this compound -> NMDAR [label=" Positive\n Allosteric\n Modulation", style=dashed, color="#5F6368", fontcolor="#202124"]; NMDAR -> Ca_Influx [color="#4285F4"]; Ca_Influx -> {ERK, mTORC1} [color="#34A853"]; mTORC1 -> BDNF [color="#EA4335"]; ERK -> BDNF [color="#EA4335"]; BDNF -> TrkB [color="#EA4335"]; TrkB -> Synaptogenesis [color="#5F6368"]; NMDAR -> AMPAR [label=" required for\n effects", style=dashed, color="#5F6368", fontcolor="#202124"]; AMPAR -> Synaptogenesis [color="#5F6368"]; Synaptogenesis -> Antidepressant [color="#FBBC05"]; }
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Neurobiology of rapid acting antidepressants: convergent effects on GluA1-synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive N-Methyl-D-Aspartate Receptor Modulation by this compound Promotes Rapid and Sustained Antidepressant-Like Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Demystifying the Antidepressant Mechanism of Action of Stinels, a Novel Class of Neuroplastogens: Positive Allosteric Modulators of the NMDA Receptor [mdpi.com]
Application Notes and Protocols: Morris Water Maze with Rapastinel Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the Morris water maze (MWM) to assess the cognitive-enhancing effects of Rapastinel, a positive modulator of the NMDA receptor. The protocol is designed for preclinical research in rodent models.
Introduction
The Morris water maze is a widely used behavioral assay to study spatial learning and memory in rodents.[1][2][3] It relies on the animal's motivation to escape from water by locating a submerged platform using distal visual cues.[1][2] this compound (formerly GLYX-13) is a tetrapeptide that acts as a positive allosteric modulator of the NMDA receptor, a key player in synaptic plasticity and learning. Studies have shown that this compound possesses robust cognitive-enhancing properties. This protocol details the administration of this compound in conjunction with the MWM to evaluate its effects on spatial navigation and memory consolidation.
Data Presentation
The following tables summarize expected quantitative data from a Morris water maze experiment investigating the effects of this compound. The data is hypothetical but based on findings from preclinical studies.
Table 1: Spatial Acquisition Phase - Escape Latency
| Treatment Group | Day 1 (s) | Day 2 (s) | Day 3 (s) | Day 4 (s) | Day 5 (s) |
| Vehicle Control | 55 ± 4 | 42 ± 5 | 30 ± 4 | 22 ± 3 | 18 ± 2 |
| This compound (1 mg/kg) | 48 ± 5 | 33 ± 4 | 21 ± 3 | 15 ± 2 | 12 ± 2 |
| This compound (3 mg/kg) | 45 ± 4* | 28 ± 3 | 18 ± 2 | 12 ± 1 | 9 ± 1 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 2: Spatial Acquisition Phase - Path Length
| Treatment Group | Day 1 (cm) | Day 2 (cm) | Day 3 (cm) | Day 4 (cm) | Day 5 (cm) |
| Vehicle Control | 1250 ± 150 | 950 ± 120 | 650 ± 100 | 450 ± 80 | 350 ± 60 |
| This compound (1 mg/kg) | 1100 ± 130 | 750 ± 100 | 480 ± 70 | 320 ± 50 | 250 ± 40 |
| This compound (3 mg/kg) | 1000 ± 120* | 600 ± 90 | 380 ± 60 | 250 ± 40 | 180 ± 30 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as mean ± SEM. A study by Burgdorf et al. (2015) showed that a single dose of this compound (3 mg/kg IV) administered 24 hours before the first of five daily test sessions significantly reduced the path length to find the hidden platform in a movable platform version of the Morris water maze test.
Table 3: Probe Trial - Memory Retention
| Treatment Group | Time in Target Quadrant (%) | Platform Crossings (count) |
| Vehicle Control | 35 ± 3 | 2.5 ± 0.5 |
| This compound (1 mg/kg) | 48 ± 4 | 4.0 ± 0.6 |
| This compound (3 mg/kg) | 55 ± 5 | 5.5 ± 0.7 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Experimental Protocols
Materials and Apparatus
-
Morris Water Maze: A circular pool (120-150 cm in diameter) filled with water (20-22°C) made opaque with non-toxic white paint or powdered milk.
-
Escape Platform: A 10 cm diameter platform submerged 1-2 cm below the water surface.
-
Visual Cues: High-contrast geometric shapes placed on the walls of the testing room.
-
Video Tracking System: A camera and software to record and analyze the animal's swimming path, speed, and time in different quadrants.
-
This compound: To be dissolved in sterile saline (0.9% NaCl).
-
Animal Subjects: Mice or rats, appropriately housed and acclimated to the facility.
Experimental Workflow
References
- 1. The long-lasting antidepressant effects of this compound (GLYX-13) are associated with a metaplasticity process in the medial prefrontal cortex and hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Synaptic Plasticity Following Rapastinel Treatment
Introduction
Rapastinel (formerly GLYX-13) is a tetrapeptide that modulates the N-methyl-D-aspartate receptor (NMDAR) and has shown rapid and long-lasting antidepressant effects in clinical trials.[1] Its therapeutic properties are believed to stem from its ability to enhance synaptic plasticity, a fundamental process for learning and memory.[2][3] Unlike ketamine, another rapid-acting antidepressant that acts as an NMDAR antagonist, this compound functions as a glycine-site partial agonist, enhancing NMDAR activity at therapeutic concentrations.[4][5] This document provides detailed protocols for researchers to measure the effects of this compound on synaptic plasticity using electrophysiological, molecular, and morphological techniques.
Part 1: Mechanism of Action - Signaling Pathway
This compound modulates NMDARs at the glycine (B1666218) co-agonist site, leading to an enhancement of NMDAR-gated conductance. This potentiation of NMDAR activity triggers downstream signaling cascades that are crucial for inducing long-term potentiation (LTP), a cellular correlate of learning and memory. The activation of these pathways ultimately leads to changes in gene expression and protein synthesis that strengthen synaptic connections.
References
- 1. The long-lasting antidepressant effects of this compound (GLYX-13) are associated with a metaplasticity process in the medial prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Development of this compound (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of this compound (For ... | Article | H1 Connect [archive.connect.h1.co]
- 4. Positive N-Methyl-D-Aspartate Receptor Modulation by this compound Promotes Rapid and Sustained Antidepressant-Like Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of the activity of N-methyl-d-aspartate receptors as a novel treatment option for depression: current clinical evidence and therapeutic potential of this compound (GLYX-13) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Application of Rapastinel on Primary Neuron Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rapastinel (formerly GLYX-13) is a tetrapeptide (Thr-Pro-Pro-Thr-amide) that acts as a novel modulator of the N-methyl-D-aspartate receptor (NMDAR). Unlike classic NMDAR antagonists, this compound exhibits its effects by acting as a partial agonist at the glycine (B1666218) site of the NMDAR, leading to a modulation rather than a blockade of receptor activity. More recent findings suggest it may act at a novel site independent of the glycine co-agonist site to enhance NMDAR function. This unique mechanism of action allows this compound to promote synaptic plasticity and neuronal resilience without the psychotomimetic side effects associated with NMDAR antagonists like ketamine.
In vitro studies utilizing primary neuron cultures have been instrumental in elucidating the molecular and cellular effects of this compound. These studies have demonstrated that this compound enhances NMDAR-mediated synaptic transmission, facilitates long-term potentiation (LTP), and promotes the formation of mature dendritic spines. Furthermore, this compound has been shown to activate downstream signaling pathways crucial for neuroplasticity, including the mTOR and ERK pathways, and to stimulate the release of brain-derived neurotrophic factor (BDNF).
These application notes provide detailed protocols for the in vitro application of this compound on primary hippocampal and cortical neuron cultures. The subsequent sections will cover the preparation of primary neuron cultures, the application of this compound, and methodologies for assessing its effects on NMDAR activity, synaptic plasticity, and downstream signaling pathways.
Data Presentation
Table 1: Quantitative Effects of this compound on NMDA Receptor (NMDAR) Activity in Primary Cortical Neurons
| Parameter | This compound Concentration | Observation | Reference |
| NMDA-induced Ca2+ influx | 10 - 300 nM | ~30% enhancement | |
| NMDA-induced Ca2+ influx | ≥ 1 µM | ~25% partial inhibition | |
| NMDAR-mediated EPSCs | 100 nM - 1 µM | Significant increase in amplitude | |
| Maximal Ca2+ flux enhancement | 100 nM | Peak potentiation observed |
Table 2: Quantitative Effects of this compound on Synaptic Plasticity and Structure in Primary Neuron Cultures and Slices
| Parameter | This compound Treatment | Time Point | Observation | Reference |
| Long-Term Potentiation (LTP) | 100 nM (in vitro application) | Acute | Enhanced magnitude of LTP in mPFC slices | |
| Mature Dendritic Spines | Single dose (in vivo) | 24 hours | Significant increase in the dentate gyrus and mPFC | |
| Neuronal Branching | In vitro incubation | 24 hours | Increased number and length of neuronal branches | |
| NR2B-containing NMDAR current | Single dose (in vivo) | 1 week | Increased proportion of whole-cell NMDAR current |
Table 3: Effects of this compound on Downstream Signaling Pathways in Primary Cortical Neurons
| Signaling Molecule | This compound Treatment | Observation | Reference |
| p-ERK | Incubation | Rapid increase in phosphorylation | |
| p-mTORC1 target (p70S6K) | Incubation | Rapid increase in phosphorylation | |
| BDNF Release | Incubation | Promotes elevated release | |
| AKT, mTOR, eEF2 Kinase | Incubation | Reverses stress-induced changes in expression |
Experimental Protocols
Protocol 1: Primary Hippocampal and Cortical Neuron Culture
This protocol describes the preparation of primary neuron cultures from embryonic day 18 (E18) rat or mouse pups.
Materials and Reagents:
-
E18 pregnant rat or mouse
-
Poly-D-lysine or Poly-L-ornithine
-
Hibernate-E medium
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX supplement
-
Penicillin-Streptomycin
-
Trypsin or Papain
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Sterile dissection tools
-
Sterile conical tubes (15 mL and 50 mL)
-
Cell culture plates or coverslips
Procedure:
-
Coating of Culture Surface:
-
Aseptically coat culture plates or coverslips with Poly-D-lysine (50 µg/mL) or Poly-L-ornithine (100 µg/mL) overnight at 37°C.
-
Wash the coated surfaces three times with sterile, deionized water and allow them to dry completely. For enhanced adherence and neuronal health, a secondary coating of laminin (5 µg/mL) can be applied for at least 2 hours at 37°C.
-
-
Dissection and Dissociation:
-
Euthanize the pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically remove the uterine horns and place them in ice-cold Hibernate-E medium.
-
Isolate the embryonic brains and dissect the hippocampi and/or cortices in a sterile dissection hood.
-
Mince the tissue into small pieces and transfer to a 15 mL conical tube.
-
Digest the tissue with either Trypsin (0.25%) or Papain (20 units/mL) in the presence of DNase I (100 µg/mL) for 15-20 minutes at 37°C.
-
Quench the enzymatic digestion by adding an equal volume of plating medium (Neurobasal medium supplemented with 10% FBS, B-27, GlutaMAX, and Penicillin-Streptomycin).
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
-
Plating and Culture:
-
Determine the cell density using a hemocytometer.
-
Plate the neurons onto the pre-coated culture surfaces at a density of 2-5 x 10^5 cells/cm².
-
After 4 hours, replace the plating medium with maintenance medium (Neurobasal medium with B-27, GlutaMAX, and Penicillin-Streptomycin, without FBS) to limit glial proliferation.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO2.
-
Perform a half-media change every 3-4 days. Cultures are typically ready for experiments between 7 and 21 days in vitro (DIV).
-
Protocol 2: Preparation and Application of this compound
Materials and Reagents:
-
This compound (GLYX-13) powder
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Primary neuron cultures (DIV 7-21)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of this compound by dissolving the powder in sterile, deionized water or PBS.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation and Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare working solutions by diluting the stock solution in pre-warmed neuron maintenance medium to the desired final concentrations (e.g., 10 nM - 1 µM). A common and effective concentration for observing enhanced NMDAR activity is 100 nM.
-
Remove the existing medium from the primary neuron cultures and replace it with the this compound-containing medium.
-
The duration of treatment will depend on the specific assay being performed:
-
Acute effects (e.g., calcium imaging, electrophysiology): Apply this compound 15-30 minutes prior to and during the recording.
-
Signaling pathway activation (e.g., Western blotting for p-ERK, p-mTOR): Treat for short durations, typically ranging from 5 minutes to 1 hour. A time-course experiment is recommended to determine the peak phosphorylation.
-
Morphological changes (e.g., immunocytochemistry for dendritic spines): Treat for longer durations, such as 24 hours.
-
-
Protocol 3: Calcium Imaging for NMDAR Activity
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to NMDA receptor activation in the presence of this compound.
Materials and Reagents:
-
Primary neuron cultures on glass coverslips
-
Fura-2 AM or Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer
-
NMDA
-
Glycine (if required by experimental design)
-
This compound
-
Fluorescence microscopy setup with a fast-switching light source and a sensitive camera
Procedure:
-
Dye Loading:
-
Prepare a loading solution of Fura-2 AM (2-5 µM) or Fluo-4 AM (1-2 µM) with 0.02% Pluronic F-127 in HBSS.
-
Incubate the neuron cultures with the loading solution for 30-45 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for at least 15 minutes before imaging.
-
-
Imaging:
-
Mount the coverslip onto the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images. For Fura-2, alternate excitation wavelengths between 340 nm and 380 nm and record the emission at 510 nm. For Fluo-4, excite at ~488 nm and record emission at ~520 nm.
-
Perfuse the cells with a solution containing NMDA (e.g., 20 µM) and this compound (e.g., 100 nM) in HBSS.
-
Record the changes in fluorescence intensity over time.
-
Analyze the data by calculating the ratio of fluorescence intensities (F340/F380 for Fura-2) or the change in fluorescence relative to baseline (ΔF/F₀ for Fluo-4).
-
Protocol 4: Immunocytochemistry for Synaptic Markers and Neuronal Morphology
This protocol is for visualizing changes in synaptic proteins (e.g., PSD-95, Synapsin I) and neuronal morphology following this compound treatment.
Materials and Reagents:
-
Primary neuron cultures on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS)
-
Primary antibodies (e.g., anti-PSD-95, anti-Synapsin I, anti-MAP2)
-
Fluorophore-conjugated secondary antibodies
-
DAPI
-
Antifade mounting medium
Procedure:
-
Fixation and Permeabilization:
-
Following treatment with this compound (e.g., for 24 hours), fix the neurons with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies and DAPI (for nuclear staining) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the samples using a confocal or fluorescence microscope. Analyze parameters such as dendritic spine density, length, and the colocalization of pre- and post-synaptic markers.
-
Protocol 5: Western Blotting for Signaling Pathway Activation
This protocol is for quantifying the phosphorylation of key signaling proteins like ERK and mTOR in response to this compound treatment.
Materials and Reagents:
-
Primary neuron cultures in multi-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-p-mTOR, anti-total mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treating the neurons with this compound for the desired time points, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and detect the signal using a digital imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in primary neurons.
Caption: Experimental workflow for this compound application.
Application Notes: Rapastinel (GLYX-13) in Preclinical Learning and Memory Research
Introduction
Rapastinel (formerly GLYX-13) is a tetrapeptide (Thr-Pro-Pro-Thr-amide) that acts as a modulator of the N-methyl-D-aspartate receptor (NMDAR).[1][2] It functions as a glycine-site partial agonist, enhancing NMDAR activity, which distinguishes it from NMDAR antagonists like ketamine.[3][4] In animal models, this compound has demonstrated robust cognitive-enhancing effects across various learning and memory paradigms and has shown rapid and long-lasting antidepressant properties.[5] Its mechanism is linked to the enhancement of synaptic plasticity processes, such as long-term potentiation (LTP), which are fundamental to learning and memory. These characteristics make this compound a valuable tool for researchers studying the neurobiology of cognition and developing novel therapeutics for cognitive deficits associated with neuropsychiatric and neurodegenerative disorders.
Mechanism of Action
This compound exerts its pro-cognitive effects by modulating the glycine (B1666218) co-agonist site of the NMDA receptor. Unlike antagonists that block the receptor, this compound acts as a partial agonist, facilitating NMDAR activation in the presence of glutamate. This targeted modulation enhances NMDAR-gated conductance and promotes synaptic plasticity. The activation of NMDARs by this compound triggers downstream signaling cascades that are crucial for LTP, a cellular correlate of learning and memory. This leads to structural and functional changes at the synapse, including an increase in the density of mature dendritic spines in key brain regions like the hippocampus and medial prefrontal cortex (mPFC), which are observed as early as 24 hours post-administration. This process, often referred to as metaplasticity, results in a sustained enhancement of synaptic strength and improved cognitive function.
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize the quantitative findings from key studies investigating this compound's effects on learning and memory.
Table 1: this compound in Spatial and Recognition Memory Models
| Animal Model | Species/Strain | This compound Dose & Route | Key Findings | Reference |
| Morris Water Maze | Sprague Dawley Rats | 3 mg/kg, IV | Significantly reduced path length to find the hidden platform 24 hours post-dosing. | |
| Morris Water Maze | Young Adult & Aged Rats | 1 mg/kg, IV | Enhanced performance in young rats and reversed cognitive deficits in learning-impaired aged rats. | |
| Novel Object Recognition (NOR) | C57BL/6J Mice | 1.0 mg/kg, IV | Did not cause deficits in NOR; reversed NOR deficits induced by ketamine and PCP. | |
| Alternating T-Maze | Young Adult & Aged Rats | 1 mg/kg, IV | Improved performance in both young and learning-impaired aged rats. |
Table 2: this compound in Associative Learning Models
| Animal Model | Species/Strain | This compound Dose & Route | Key Findings | Reference |
| Contextual Fear Extinction | Sprague Dawley Rats | 3 mg/kg, IV | Facilitated extinction of contextual fear (reduced freezing) when administered 24 hours before the first extinction session. | |
| Contextual Fear Extinction | Sprague Dawley Rats (CUS model) | 1 mg/kg, IV | Reversed chronic unpredictable stress-induced impairments in fear extinction. | |
| Trace Eyeblink Conditioning | Young Adult & Aged Rats | 1 mg/kg, IV | Enhanced conditioning in both young and learning-impaired aged rats. | |
| Positive Emotional Learning (USVs) | Sprague Dawley Rats | 3 mg/kg, IV | Increased hedonic ultrasonic vocalizations in response to a conditioned stimulus. |
Experimental Protocols
Detailed methodologies for key behavioral paradigms are provided below. Researchers should adapt these protocols based on specific experimental goals and institutional guidelines.
Protocol 1: Morris Water Maze (MWM)
The MWM test assesses hippocampal-dependent spatial learning and memory.
-
Apparatus:
-
A circular tank (90-160 cm in diameter) filled with water made opaque with non-toxic white paint.
-
Water temperature maintained at 21-26°C.
-
An escape platform (10-15 cm diameter) submerged 1-2 cm below the water surface.
-
The pool should be located in a room with consistent, distal visual cues.
-
A video camera and tracking software (e.g., Ethovision) are mounted above the tank to record swimming paths.
-
-
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the first trial.
-
Drug Administration: Administer this compound (e.g., 1-3 mg/kg, IV) or vehicle at a predetermined time before testing (e.g., 15 minutes or 24 hours prior).
-
Acquisition Trials:
-
Conduct 4-6 trials per day for 5 consecutive days.
-
For each trial, gently place the animal into the water facing the tank wall at one of four quasi-random start locations (N, S, E, W).
-
Allow the animal to swim and find the hidden platform for a maximum of 60-90 seconds.
-
If the animal fails to find the platform within the time limit, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds to observe the distal cues.
-
Remove the animal, dry it, and return it to a holding cage between trials (inter-trial interval of ~10-15 min).
-
-
Probe Trial:
-
24 hours after the final acquisition trial, remove the platform from the tank.
-
Place the animal in the tank at a novel start position and allow it to swim freely for 60-90 seconds.
-
-
-
Data Analysis:
-
Acquisition: Latency to find the platform, path length, and swimming speed.
-
Probe Trial: Time spent in the target quadrant (where the platform was located), number of platform location crossings.
-
Protocol 2: Novel Object Recognition (NOR)
The NOR task evaluates non-spatial, declarative memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
-
Apparatus:
-
An open-field arena (e.g., 40 x 60 x 19 cm).
-
Two sets of objects that are distinct in shape, color, and texture but similar in size and complexity. Objects should be heavy enough that the animal cannot displace them.
-
A video camera and tracking software to record exploration time.
-
-
Procedure:
-
Habituation (Day 1): Place each animal in the empty arena and allow it to explore freely for 5-10 minutes to acclimate to the environment.
-
Drug Administration: Administer this compound (e.g., 1.0 mg/kg, IV) or vehicle before the training phase, as per the experimental design.
-
Training/Familiarization (Day 2):
-
Place two identical objects (A + A) in the arena.
-
Place the animal in the arena and allow it to explore the objects for 5-10 minutes.
-
Return the animal to its home cage.
-
-
Testing (Day 2):
-
After a retention interval (e.g., 1-2 hours), replace one of the familiar objects with a novel object (A + B).
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
-
-
Data Analysis:
-
Measure the time spent exploring the novel object (T_novel) and the familiar object (T_familiar). Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented toward it.
-
Calculate a Discrimination Index (DI) or Recognition Index: DI = (T_novel - T_familiar) / (T_novel + T_familiar). A DI significantly above zero indicates successful recognition memory.
-
Protocol 3: Contextual Fear Conditioning (CFC) and Extinction
This paradigm assesses associative learning and memory, where an animal learns to associate a neutral context (the conditioning chamber) with an aversive stimulus (a mild footshock).
-
Apparatus:
-
A conditioning chamber equipped with a grid floor connected to a shock generator.
-
A video camera and software (e.g., FreezeFrame) to automatically score freezing behavior, defined as the complete absence of movement except for respiration.
-
-
Procedure:
-
Conditioning/Training (Day 1):
-
Place the animal in the conditioning chamber and allow a 2-4 minute acclimation period.
-
Deliver a series of unsignaled footshocks (e.g., three shocks of 0.5 mA for 1 second) at specific intervals (e.g., at 90, 210, and 330 seconds).
-
Remove the animal from the chamber 1-2 minutes after the final shock and return it to its home cage.
-
-
Drug Administration: For extinction studies, administer this compound (e.g., 3 mg/kg, IV) or vehicle 24 hours before the first extinction session.
-
Contextual Fear Test / Extinction (Day 2 onwards):
-
Place the animal back into the same chamber used for conditioning.
-
No shocks are delivered.
-
Allow the animal to explore for a set period (e.g., 5 minutes) and record freezing behavior.
-
This non-reinforced exposure is repeated for several consecutive days to measure the extinction of the fear memory.
-
-
-
Data Analysis:
-
Calculate the percentage of time spent freezing during each session. Successful conditioning is indicated by high levels of freezing on Day 2. Successful extinction is characterized by a significant decrease in freezing across subsequent days.
-
References
- 1. The Development of this compound (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant [pubmed.ncbi.nlm.nih.gov]
- 2. mccormick.northwestern.edu [mccormick.northwestern.edu]
- 3. The long-lasting antidepressant effects of this compound (GLYX-13) are associated with a metaplasticity process in the medial prefrontal cortex and hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The long-lasting antidepressant effects of this compound (GLYX-13) are associated with a metaplasticity process in the medial prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Development of this compound (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Antidepressant Research: Experimental Design for Preclinical Evaluation of Rapastinel
For Immediate Release
[City, State] – [Date] – In an effort to accelerate the development of novel, rapid-acting antidepressants, comprehensive application notes and detailed protocols for the preclinical evaluation of Rapastinel (formerly GLYX-13) are now available. This document serves as a critical resource for researchers, scientists, and drug development professionals, providing a standardized framework for investigating the efficacy and mechanism of action of this promising NMDA receptor modulator.
This compound has garnered significant attention for its potential to produce rapid and sustained antidepressant effects without the psychotomimetic side effects associated with other glutamatergic agents.[1][2] These application notes offer a systematic approach to preclinical research, ensuring robust and reproducible data generation. The protocols cover a range of essential experimental paradigms, from behavioral assays that model depressive-like states to sophisticated electrophysiological and molecular techniques that elucidate the underlying neurobiological mechanisms.
The provided methodologies are designed to guide researchers through the critical steps of experimental design, execution, and data analysis. By adhering to these standardized protocols, the scientific community can build a more cohesive and comparable body of evidence, ultimately expediting the translation of preclinical findings into clinical applications.
Key Application Notes:
-
Behavioral Phenotyping: Detailed protocols for widely accepted rodent models of depression, including the Forced Swim Test and the Chronic Unpredictable Stress model, are provided to assess the antidepressant-like efficacy of this compound.
-
Electrophysiological Analysis: A step-by-step guide for measuring Long-Term Potentiation (LTP) in hippocampal slices is included to evaluate this compound's effects on synaptic plasticity, a key mechanism implicated in its therapeutic action.[3]
-
Molecular Signaling Pathways: Protocols for Western blot analysis of key intracellular signaling cascades, such as the mTOR and ERK pathways, are outlined to investigate the molecular mechanisms downstream of NMDA receptor modulation.[4]
-
Structural Plasticity: Methods for assessing changes in dendritic spine density are described, providing insights into the neuroplastic effects of this compound.[5]
These comprehensive guidelines are intended to foster a more rigorous and harmonized approach to the preclinical investigation of this compound and other novel antidepressant compounds.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound, providing a clear reference for dosage, efficacy, and molecular effects.
Table 1: Effective Dosages of this compound in Preclinical Models
| Animal Model | Species | Route of Administration | Effective Dose Range | Outcome Measure | Reference |
| Forced Swim Test | Rat | Intravenous (IV) | 1 - 10 mg/kg | Reduced immobility time | |
| Forced Swim Test | Rat | Subcutaneous (s.c.) | 10, 30 mg/kg | Reduced immobility time | |
| Chronic Unpredictable Stress | Rat | Intravenous (IV) | 3 mg/kg | Reversal of stress-induced deficits | |
| Cognitive Enhancement | Rat | Intravenous (IV) | 1 mg/kg | Improved performance in learning and memory tasks |
Table 2: Effects of this compound on Synaptic Plasticity and Molecular Markers
| Experimental Assay | Tissue/Cell Type | This compound Concentration | Key Findings | Reference |
| Long-Term Potentiation (LTP) | Rat Hippocampal Slices | N/A (following in vivo dosing) | Enhanced LTP induction | |
| Dendritic Spine Density | Rat Dentate Gyrus & Medial Prefrontal Cortex | 3 mg/kg (IV, in vivo) | Increased density of mature (stubby) spines | |
| mTORC1 Signaling | Mouse Prefrontal Cortex | 0.5, 5, 10 mg/kg (in vivo) | Dose-dependent activation | |
| ERK Signaling | Mouse Prefrontal Cortex | 0.5, 5, 10 mg/kg (in vivo) | Dose-dependent activation |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure standardized and reproducible research.
Protocol 1: Forced Swim Test (FST) in Rats
Objective: To assess the antidepressant-like activity of this compound by measuring the duration of immobility in rats forced to swim in an inescapable cylinder. A reduction in immobility time is indicative of an antidepressant effect.
Materials:
-
Transparent cylindrical tank (40-50 cm high, 20 cm in diameter)
-
Water (23-25°C)
-
Video recording equipment
-
Stopwatch
-
Drying towels and warming area
Procedure:
-
Habituation (Day 1):
-
Fill the cylinder with water to a depth of 30 cm, ensuring the rat cannot touch the bottom with its tail or feet.
-
Gently place each rat into the water for a 15-minute pre-test session.
-
After 15 minutes, remove the rat, dry it thoroughly with a towel, and place it in a warmed holding cage before returning it to its home cage.
-
The water should be changed after each animal.
-
-
Testing (Day 2):
-
Administer this compound or vehicle control at the desired dose and route (e.g., 3 mg/kg, IV).
-
At the designated time post-administration (e.g., 24 hours), place the rat back into the swim cylinder for a 5-minute test session.
-
Record the entire 5-minute session using a video camera.
-
-
Data Analysis:
-
Score the duration of immobility during the 5-minute test. Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water.
-
Compare the immobility times between the this compound-treated and vehicle-treated groups.
-
Protocol 2: Chronic Unpredictable Stress (CUS) in Rats
Objective: To induce a depressive-like state in rats through prolonged exposure to a series of mild, unpredictable stressors. This model is used to evaluate the efficacy of this compound in reversing stress-induced behavioral deficits.
Materials:
-
Stressor-specific equipment (e.g., tilted cages, stroboscopic lighting, damp bedding, predator sounds/smells).
-
Behavioral testing apparatus (e.g., for sucrose (B13894) preference test, open field test).
Procedure:
-
Stress Regimen (21 days):
-
House rats individually.
-
For 21 consecutive days, expose the rats to a varying sequence of two mild stressors per day. The timing of the stressors should be unpredictable.
-
Examples of stressors include:
-
Damp bedding: Add 200 ml of water to the cage bedding for 4-8 hours.
-
Cage tilt: Tilt the home cage at a 45° angle for 3-4 hours.
-
Light/dark cycle reversal: Reverse the light/dark cycle for 12-24 hours.
-
Predator sounds/smells: Expose animals to predator-related cues.
-
Shallow water bath: Place the rat in a cage with a shallow layer of water (~0.5 inches) for 4 hours.
-
-
-
Drug Administration:
-
On day 21, administer a single dose of this compound (e.g., 3 mg/kg, IV) or vehicle.
-
-
Behavioral Testing (Post-CUS):
-
Conduct behavioral tests at various time points after drug administration (e.g., 24 hours, 1 week) to assess the reversal of depressive-like behaviors.
-
Common tests include the Sucrose Preference Test (to measure anhedonia) and the Forced Swim Test.
-
Protocol 3: Long-Term Potentiation (LTP) in Rat Hippocampal Slices
Objective: To measure the effect of this compound on synaptic plasticity by inducing and recording LTP in acute hippocampal slices. Enhancement of LTP is a cellular correlate of learning and memory and is thought to be a mechanism of antidepressant action.
Materials:
-
Vibratome for tissue slicing
-
Recording chamber (submerged or interface)
-
Artificial cerebrospinal fluid (ACSF)
-
Carbogen gas (95% O2 / 5% CO2)
-
Microelectrodes for stimulation and recording
-
Amplifier and data acquisition system
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated ACSF.
-
Dissect the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.
-
Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated ACSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
LTP Induction:
-
Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for 20-30 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval).
-
-
Data Analysis:
-
Continue recording fEPSPs for at least 60 minutes post-HFS.
-
Measure the slope of the fEPSPs.
-
Express the post-HFS fEPSP slope as a percentage of the pre-HFS baseline slope to quantify the magnitude of LTP.
-
Protocol 4: Western Blot for ERK and mTOR Signaling
Objective: To quantify the levels of phosphorylated (activated) and total ERK and mTOR proteins in brain tissue following this compound treatment, providing insight into the intracellular signaling pathways modulated by the drug.
Materials:
-
Brain tissue homogenizer
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-mTOR, anti-total-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Sample Preparation:
-
Dissect the brain region of interest (e.g., prefrontal cortex, hippocampus) from this compound- or vehicle-treated animals.
-
Homogenize the tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Gel Electrophoresis and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein for each sample.
-
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound, a typical experimental workflow, and the logical design of a preclinical study.
References
- 1. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. animal.research.wvu.edu [animal.research.wvu.edu]
- 3. The Development of this compound (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 5. The long-lasting antidepressant effects of this compound (GLYX-13) are associated with a metaplasticity process in the medial prefrontal cortex and hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring mTORC1 Pathway Activation by Rapastinel
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rapastinel (formerly GLYX-13) is a tetrapeptide with rapid-acting antidepressant properties that functions as a modulator of the N-methyl-D-aspartate receptor (NMDAR).[1][2] Its mechanism of action is linked to the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, which is crucial for synaptic plasticity and protein synthesis.[2][3] Unlike ketamine, another rapid-acting antidepressant that also activates mTORC1, this compound exhibits a different pharmacological profile with potentially fewer side effects.[4] Accurate measurement of mTORC1 pathway activation is therefore essential for understanding the molecular mechanisms of this compound and for the development of novel therapeutics. These application notes provide detailed protocols for assessing this compound-induced mTORC1 activation, primarily through Western blotting of key downstream effectors.
Signaling Pathway Overview
This compound initiates a signaling cascade that leads to the activation of mTORC1. It acts as a positive allosteric modulator or partial agonist at the NMDAR, which subsequently enhances α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) function. This leads to an increase in brain-derived neurotrophic factor (BDNF) release and activation of its receptor, Tropomyosin receptor kinase B (TrkB). Downstream of TrkB, the ERK and Akt signaling pathways are stimulated, converging to activate mTORC1. Activated mTORC1 then phosphorylates its primary downstream targets, p70 ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis, synapse formation, and ultimately, its antidepressant effects.
Caption: this compound-Induced mTORC1 Signaling Pathway.
Quantitative Data Summary
The activation of the mTORC1 pathway by this compound is typically quantified by measuring the change in the phosphorylation status of its downstream substrates. The table below summarizes the expected outcomes based on published studies. Researchers should populate this table with their own experimental data.
| Target Protein | Phosphorylation Site | Treatment Group | Fold Change vs. Vehicle | Reference Method |
| p70S6K | Thr389 | This compound (5-10 mg/kg) | Increased | Western Blot |
| 4E-BP1 | Thr37/46, Ser65 | This compound (5-10 mg/kg) | Increased | Western Blot |
| ERK | Thr202/Tyr204 | This compound | Increased | Western Blot |
| AKT | Ser473 | This compound | Increased | Western Blot |
Experimental Protocols
The most common and reliable method to measure mTORC1 activation is Western blotting for key phosphorylated proteins in the pathway.
Protocol: Western Blot Analysis of mTORC1 Substrate Phosphorylation
This protocol is designed for analyzing protein extracts from either cultured primary neurons or brain tissue (e.g., hippocampus, prefrontal cortex) from treated animals.
1. Materials and Reagents
-
Cell or Tissue Source: Primary cortical neurons or hippocampus/prefrontal cortex from mice/rats.
-
This compound: Appropriate formulation for in vitro or in vivo use.
-
Control Inhibitor (Optional): Rapamycin (mTORC1 inhibitor) to confirm signal specificity.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels, running buffer.
-
Western Blotting: PVDF or nitrocellulose membranes, transfer buffer, transfer system.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: BSA is recommended for phospho-antibodies.
-
Primary Antibodies:
-
Phospho-p70S6K (Thr389)
-
Total p70S6K
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Loading Control (e.g., GAPDH, β-Actin)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
2. Experimental Workflow
Caption: Western Blotting Experimental Workflow.
3. Step-by-Step Procedure
-
Sample Preparation and Treatment:
-
In Vitro (Primary Neurons): Plate primary cortical neurons and allow them to mature. Replace media with fresh, serum-free media. Treat cells with this compound at desired concentrations and time points (e.g., 1 µM for 30-60 minutes). Include a vehicle control group.
-
In Vivo (Rodent Model): Administer this compound (e.g., 5-10 mg/kg, i.v.) or vehicle to animals. After the desired time (e.g., 1-24 hours), euthanize the animals and rapidly dissect the brain regions of interest (hippocampus, prefrontal cortex) on ice.
-
-
Protein Extraction:
-
For cell cultures, wash cells once with ice-cold PBS and add 100-200 µL of ice-cold lysis buffer. Scrape cells and collect the lysate.
-
For tissue, homogenize the dissected tissue in ice-cold lysis buffer using a mechanical homogenizer.
-
Incubate all lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto a polyacrylamide gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
-
Membrane Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Wash the membrane briefly with TBST and block with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p70S6K) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in 5% milk/TBST for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's protocol and apply it evenly to the membrane.
-
Capture the chemiluminescent signal using a digital imager.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
To get the final result, strip the membrane and re-probe for the total protein (e.g., total p70S6K) and a loading control (e.g., GAPDH). Normalize the phosphorylated protein signal to the total protein signal, and then to the loading control.
-
Conclusion
Measuring the phosphorylation of downstream effectors like p70S6K and 4E-BP1 via Western blot is a robust and widely accepted method for determining mTORC1 pathway activation by this compound. This approach provides quantitative data essential for elucidating the compound's mechanism of action and its therapeutic potential. For confirmation of specificity, experiments should include an mTORC1 inhibitor like rapamycin as a negative control. The protocols and information provided here serve as a comprehensive guide for researchers investigating the role of mTORC1 signaling in the antidepressant effects of this compound.
References
- 1. Modulation of the activity of N-methyl-d-aspartate receptors as a novel treatment option for depression: current clinical evidence and therapeutic potential of this compound (GLYX-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive N-Methyl-D-Aspartate Receptor Modulation by this compound Promotes Rapid and Sustained Antidepressant-Like Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDAR modulators as rapid antidepressants: Converging and distinct signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Understanding the Biphasic Dose-Response of Rapastinel
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of Rapastinel's biphasic dose-response in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound (formerly GLYX-13) is an N-methyl-D-aspartate receptor (NMDAR) modulator.[1][2] Initially, it was characterized as a partial agonist at the glycine (B1666218) co-agonist site of the NMDAR.[1][2][3] However, more recent evidence suggests it acts as a positive allosteric modulator at a novel site on the receptor, independent of the glycine binding site. This means it enhances the receptor's response to glutamate (B1630785).
Q2: What does a "biphasic dose-response" mean in the context of this compound?
A2: A biphasic dose-response, also known as a U-shaped or inverted U-shaped dose-response, means that this compound exhibits opposite effects at low versus high concentrations. At lower, therapeutically relevant concentrations, this compound enhances NMDA receptor function and downstream signaling, such as long-term potentiation (LTP). At higher concentrations, it can have a reduced or even inhibitory effect on NMDA receptor activity.
Q3: What are the key downstream signaling pathways affected by this compound?
A3: this compound's modulation of the NMDA receptor activates intracellular signaling cascades crucial for synaptic plasticity. The primary pathways implicated are the mTORC1 (mammalian target of rapamycin (B549165) complex 1) and ERK (extracellular signal-regulated kinase) pathways. Activation of these pathways is thought to underlie the rapid antidepressant-like effects of this compound by promoting the synthesis of proteins involved in synaptic strengthening and dendritic spine formation.
Q4: Has this compound been successful in clinical trials?
A4: While this compound showed promise in early-phase clinical trials for major depressive disorder (MDD), demonstrating a rapid onset of antidepressant effects, it ultimately failed to meet its primary and secondary endpoints in Phase III clinical trials, where it did not differentiate from placebo.
Troubleshooting Guide
Issue 1: I am not observing the expected potentiation of NMDA receptor activity with this compound.
-
Concentration Range: Are you using the optimal concentration range? The potentiating effects of this compound are typically observed at low nanomolar to low micromolar concentrations. For instance, maximal enhancement of LTP has been reported at 100 nM, while optimal increases in [3H]MK-801 binding are seen in the 1-10 µM range. Higher concentrations may lead to a diminished or inhibitory effect. It is crucial to perform a full dose-response curve to identify the optimal concentration in your specific experimental system.
-
Glycine/D-serine Concentration: this compound's modulatory effect has been shown to be independent of the glycine co-agonist site. However, the baseline level of NMDA receptor activation is dependent on the presence of a co-agonist. Ensure you have controlled and consistent concentrations of glycine or D-serine in your assay buffer to achieve a stable baseline from which to measure this compound's effects.
-
NMDA Receptor Subunit Composition: The subunit composition of the NMDA receptor (e.g., presence of different NR2 subunits like NR2A, NR2B) can influence the modulatory effects of compounds. The cellular system you are using (e.g., primary neurons from a specific brain region, recombinant cell lines) will express a particular complement of NMDA receptor subunits. Consider that this compound's efficacy may vary depending on the subunit composition.
Issue 2: My long-term potentiation (LTP) experiments with this compound are yielding inconsistent results.
-
Timing of Application: For in vitro slice electrophysiology, the timing of this compound application is critical. Bath application of this compound should be performed for a sufficient duration (e.g., 20-30 minutes) before inducing LTP to allow for adequate tissue penetration and target engagement.
-
Biphasic Effect: As with other assays, the biphasic nature of this compound is prominent in LTP experiments. Low concentrations (e.g., 100 nM) have been shown to enhance LTP, while higher concentrations (e.g., 1 µM) can reduce the magnitude of LTP. A careful dose-response study is essential.
-
Slice Health: The viability of your brain slices is paramount for reliable LTP recordings. Ensure your slicing and incubation solutions are fresh, properly oxygenated (95% O2/5% CO2), and maintained at the correct temperature.
Issue 3: I am struggling to replicate the activation of mTORC1 or ERK signaling pathways.
-
Time Course of Activation: The activation of intracellular signaling pathways is often transient. It is important to perform a time-course experiment to determine the peak activation of phosphorylated proteins (e.g., p-mTOR, p-ERK) following this compound treatment.
-
Cellular Context: The signaling response to this compound can be cell-type specific. Ensure that the cells you are using are known to express the necessary signaling components and that your experimental conditions (e.g., cell density, serum conditions) are optimized.
-
Antibody Specificity and Western Blotting Technique: Ensure the primary antibodies you are using for Western blotting are specific for the phosphorylated and total forms of your target proteins. Optimize your Western blotting protocol, including protein loading amounts and antibody concentrations, to achieve a good signal-to-noise ratio.
Quantitative Data Summary
| Parameter | Assay | Concentration/Dose | Effect | Source |
| NMDA Receptor Modulation | [3H]MK-801 Binding | 1-10 µM | Optimal increase | |
| NMDA-induced intracellular Ca2+ increase | 100 nM | Significant enhancement | ||
| NMDA-induced intracellular Ca2+ increase | >1 µM | Inhibition | ||
| Long-Term Potentiation (LTP) | In vitro mPFC slices | 100 nM | Maximal enhancement | |
| In vitro mPFC slices | 1 µM | Reduced magnitude | ||
| In Vivo Antidepressant-like Effects | Forced Swim Test (Rat) | 3 mg/kg, IV | Optimal antidepressant dose | |
| Clinical Trials (MDD) | Phase III | Not specified | Failed to differentiate from placebo |
Note: Specific EC50 and IC50 values for the biphasic dose-response of this compound are not consistently reported across the literature. The table reflects optimal concentrations for agonistic effects and concentrations at which inhibitory effects are observed.
Experimental Protocols
1. [3H]MK-801 Binding Assay
This protocol is a functional measure of NMDA receptor channel opening.
-
Preparation of Membranes: Rat forebrain membranes are prepared and washed thoroughly to remove endogenous glutamate and glycine.
-
Assay Buffer: A buffer containing a saturating concentration of glutamate but no added glycine is used.
-
Incubation: Membranes are incubated with [3H]MK-801 (a radiolabeled NMDA receptor channel blocker) in the presence of varying concentrations of this compound.
-
Detection: The amount of bound [3H]MK-801 is quantified using liquid scintillation counting. An increase in binding indicates that this compound is promoting the opening of the NMDA receptor channel.
-
Control: A parallel experiment with a known glycine-site partial agonist like D-cycloserine can be run for comparison.
2. In Vitro Slice Electrophysiology for Long-Term Potentiation (LTP)
This protocol assesses the effect of this compound on synaptic plasticity.
-
Slice Preparation: Coronal or sagittal brain slices (e.g., from the hippocampus or medial prefrontal cortex) of 300-400 µm thickness are prepared from rodents in ice-cold artificial cerebrospinal fluid (aCSF) and allowed to recover.
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the target brain region (e.g., CA1 stratum radiatum for Schaffer collateral stimulation).
-
Baseline Recording: A stable baseline of fEPSPs is recorded for at least 20-30 minutes.
-
Drug Application: this compound is bath-applied at the desired concentration for 20-30 minutes.
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., theta burst stimulation).
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to measure the magnitude and stability of LTP. The slope of the fEPSP is analyzed to quantify the degree of potentiation.
Visualizations
References
- 1. The long-lasting antidepressant effects of this compound (GLYX-13) are associated with a metaplasticity process in the medial prefrontal cortex and hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of this compound (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mccormick.northwestern.edu [mccormick.northwestern.edu]
Potential off-target effects of high Rapastinel concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rapastinel (formerly GLYX-13).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a tetrapeptide that acts as a modulator of the N-methyl-D-aspartate receptor (NMDAR).[1][2] It binds to a novel allosteric site on the NMDAR complex, distinct from the glycine (B1666218) co-agonist binding site, to modulate receptor activity.[3][4][5] This interaction enhances NMDAR-mediated signal transduction and synaptic plasticity.
Q2: Does this compound act as a glycine-site partial agonist?
Initial characterizations suggested this compound acts as a glycine-site partial agonist. However, more recent studies have shown that it modulates NMDAR activity independently of the glycine site. Radioligand displacement assays have found that this compound does not bind to the glycine site or other known modulatory sites on the NMDAR.
Q3: What are the known downstream signaling pathways affected by this compound?
This compound's modulation of the NMDAR activates downstream signaling cascades implicated in neuroplasticity. The antidepressant effects of this compound have been associated with the activation of the ERK and mTOR signaling pathways. This is similar to other NMDAR modulators, though the precise mechanisms may differ. The activation of these pathways is linked to increased dendritic spine density and enhanced long-term potentiation (LTP).
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in in vitro assays.
-
Potential Cause: this compound exhibits a biphasic, concentration-dependent effect on NMDAR activity. Low concentrations (in the nanomolar range) potentiate NMDAR function, while higher concentrations (in the micromolar range) can be inhibitory.
-
Troubleshooting Steps:
-
Verify Concentration: Carefully check the final concentration of this compound in your assay. Ensure that serial dilutions are accurate.
-
Concentration-Response Curve: Perform a full concentration-response curve to determine the optimal concentration for your specific experimental system. A recommended starting range is from 10 nM to 10 µM.
-
Review Experimental Protocols: Compare your protocol with established methods. Key experimental details, such as the concentrations of NMDA and co-agonists, can influence the outcome.
-
Issue 2: Lack of antidepressant-like effects in animal models.
-
Potential Cause: The in vivo efficacy of this compound is dose-dependent and linked to achieving brain concentrations that result in NMDAR potentiation.
-
Troubleshooting Steps:
-
Dose Optimization: Ensure the administered dose is within the therapeutic window. Preclinical studies have shown that an optimal dose for antidepressant-like effects in rats is around 3 mg/kg IV.
-
Pharmacokinetics: Consider the pharmacokinetic profile of this compound in your animal model. The route of administration and timing of behavioral testing are critical.
-
Brain Concentration: If possible, measure this compound concentrations in the brain to correlate with behavioral outcomes. Antidepressant effects are observed at brain concentrations between 30 and 100 nM.
-
Issue 3: Observing off-target effects in cellular or biochemical assays.
-
Potential Cause: While this compound is considered selective for the NMDAR, high concentrations could potentially interact with other targets.
-
Troubleshooting Steps:
-
Concentration Reduction: Determine if the observed effect is concentration-dependent. Lowering the concentration of this compound may mitigate off-target effects while preserving NMDAR-mediated activity.
-
Control Experiments: Use appropriate controls, such as NMDAR antagonists (e.g., CPP), to confirm that the observed effects are indeed mediated by the NMDAR.
-
Off-Target Screening: At a high concentration of 30 µM, this compound was tested for displacement of radioligands from 28 different NMDA and non-NMDAR binding sites with no significant findings reported in the initial screens. If off-target effects are suspected, consider broader screening panels.
-
Quantitative Data Summary
Table 1: Concentration-Dependent Effects of this compound on NMDA Receptor Function
| Concentration Range | Effect on NMDA Receptor | Experimental System | Reference |
| 10 - 300 nM | Potentiation of Ca2+ influx | Primary rat cortical neurons | |
| ≥ 1 µM | Inhibition of Ca2+ influx | Primary rat cortical neurons | |
| 100 nM | Maximal enhancement of LTP | Rat medial prefrontal cortex slices | |
| 1 µM | Reduction of LTP magnitude | Rat medial prefrontal cortex slices | |
| 1 - 10 µM | Optimal increase in [3H]MK-801 binding | Rat forebrain membranes |
Detailed Experimental Protocols
Protocol 1: [3H]MK-801 Binding Assay for NMDA Receptor Modulation
This protocol is used to assess the functional modulation of the NMDA receptor by monitoring the binding of the channel blocker [3H]MK-801.
-
Materials:
-
Well-washed rat forebrain membrane preparations
-
[3H]MK-801
-
This compound (and/or other test compounds)
-
Assay buffer
-
-
Procedure:
-
Prepare rat forebrain membrane homogenates.
-
Incubate the membranes in the presence of a saturating concentration of glutamate but without exogenous glycine.
-
Add varying concentrations of this compound or a comparator (e.g., D-cycloserine).
-
Add [3H]MK-801 to the reaction mixture.
-
Incubate to allow for binding to reach equilibrium.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data is typically expressed as a percentage of baseline [3H]MK-801 binding.
-
Protocol 2: In Vitro Electrophysiology - Long-Term Potentiation (LTP) Measurement
This protocol is used to measure the effect of this compound on synaptic plasticity in brain slices.
-
Materials:
-
Rat brain slices (e.g., medial prefrontal cortex or hippocampus)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
High-frequency stimulation (HFS) train protocol (e.g., 3 x 100 Hz for 500 ms)
-
Electrophysiology recording setup
-
-
Procedure:
-
Prepare acute brain slices and allow them to recover in aCSF.
-
Transfer a slice to the recording chamber and obtain a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs).
-
Bath apply the desired concentration of this compound for a set period (e.g., 20 minutes) prior to HFS.
-
Deliver the HFS to induce LTP.
-
Continue recording fEPSPs for at least 60 minutes post-HFS to measure the magnitude of potentiation.
-
Normalize the fEPSP slope to the pre-HFS baseline to quantify the degree of LTP.
-
Visualizations
Caption: Simplified signaling pathway of this compound's antidepressant action.
Caption: Experimental workflow for measuring LTP in brain slices with this compound.
Caption: Biphasic concentration-dependent effects of this compound on NMDAR.
References
- 1. The Development of this compound (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Positive N-Methyl-D-Aspartate Receptor Modulation by this compound Promotes Rapid and Sustained Antidepressant-Like Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NMDAR modulators as rapid antidepressants: Converging and distinct signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Long-Term Experiments with Rapastinel: A Technical Support Guide
For researchers and drug development professionals utilizing Rapastinel (formerly GLYX-13) in long-term experimental settings, maintaining the stability and integrity of the compound in solution is paramount for reproducible and reliable results. This technical support center provides essential guidance on the storage, handling, and troubleshooting of this compound solutions to mitigate potential degradation and ensure experimental success.
Frequently Asked Questions (FAQs) on this compound Solution Stability
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, sterile, purified water or aqueous buffers are suitable. The choice of solvent may depend on the specific requirements of your experimental protocol. It is crucial to ensure the pH of the final solution is within a stable range for the peptide.
Q2: What is the optimal pH range for storing this compound in solution?
A2: While specific degradation kinetics for this compound across a wide pH range are not publicly available, a general guideline for peptides is to maintain a slightly acidic pH, typically between 5.0 and 6.5, to minimize hydrolysis. Alkaline conditions should generally be avoided as they can accelerate the degradation of peptides.
Q3: What are the recommended storage temperatures for this compound solutions?
A3: For long-term storage, it is imperative to store this compound solutions at low temperatures to slow down chemical degradation. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.
Q4: How long can I store this compound solutions at different temperatures?
A4: While specific long-term stability data for this compound in various solutions is not extensively published, general recommendations for peptide solutions are provided in the table below. It is crucial to perform your own stability assessments for the specific buffer and storage conditions used in your experiments.
Q.5: What are the primary degradation pathways for a tetrapeptide like this compound?
A5: Peptides like this compound are susceptible to several degradation pathways in aqueous solutions, including:
-
Hydrolysis: Cleavage of the peptide bonds, particularly at aspartic acid-proline (Asp-Pro) linkages if present.
-
Oxidation: Methionine, cysteine, tryptophan, tyrosine, and histidine residues are prone to oxidation.
-
Deamidation: Asparagine and glutamine residues can undergo deamidation to form aspartic acid and glutamic acid, respectively.
Quantitative Data Summary: General Guidelines for Peptide Solution Stability
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months or longer | Optimal for long-term storage. Use cryo-resistant vials. Flash-freeze aliquots in liquid nitrogen before transferring to -80°C to minimize ice crystal formation. |
| -20°C | Up to 1 month | Suitable for shorter-term storage. Avoid frost-free freezers as they cycle through temperatures, which can be detrimental. |
| 2-8°C (Refrigerated) | A few days | Recommended for working solutions that will be used shortly. Protect from light. |
| Room Temperature | Not recommended for storage | Peptide degradation can be significant at room temperature over a short period. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Aseptic Technique: Work in a laminar flow hood and use sterile equipment and reagents to prevent microbial contamination.
-
Solvent Preparation: Prepare your desired sterile buffer (e.g., Phosphate-Buffered Saline, pH 7.4) or use sterile, HPLC-grade water. If necessary, adjust the pH to a slightly acidic range (e.g., pH 6.0) using dilute, sterile acid or base.
-
Dissolving this compound: Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation. Add the calculated volume of your prepared solvent to the vial to achieve the desired stock concentration.
-
Gentle Mixing: Gently swirl or pipette the solution up and down to dissolve the peptide completely. Avoid vigorous vortexing, which can cause aggregation.
-
Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Immediately store the aliquots at -80°C for long-term storage.
Protocol for a Basic Stability Assessment using HPLC
This protocol outlines a general procedure to assess the stability of your this compound solution over time.
-
Sample Preparation: Prepare a batch of this compound solution in your experimental buffer and aliquot it as described above.
-
Time Zero Analysis: Immediately after preparation, analyze one aliquot using a validated High-Performance Liquid Chromatography (HPLC) method to determine the initial peak area or concentration of this compound. This will serve as your baseline (T=0).
-
Storage: Store the remaining aliquots under your desired experimental conditions (e.g., 4°C, 25°C, 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks), remove an aliquot from storage, allow it to reach room temperature, and analyze it using the same HPLC method.
-
Data Analysis: Compare the peak area or concentration of this compound at each time point to the T=0 sample. A decrease in the main peak area and the appearance of new peaks may indicate degradation. Calculate the percentage of remaining this compound at each time point.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in the assay | This compound degradation due to improper storage. | Prepare fresh solutions from lyophilized powder. Review storage temperature, pH of the buffer, and handling procedures. Avoid repeated freeze-thaw cycles. |
| Precipitate formation in the solution | Poor solubility at the given concentration or pH. Aggregation of the peptide. | Try sonicating the solution briefly. Consider adjusting the pH of the buffer. Prepare a more dilute solution. |
| Inconsistent experimental results | Variability in the concentration of active this compound. | Strictly adhere to standardized protocols for solution preparation and storage. Use fresh aliquots for each experiment. Perform a stability check of your stored solutions. |
| Appearance of new peaks in HPLC analysis | Degradation of this compound. | Identify the stressor (e.g., temperature, pH, light exposure) and modify the experimental conditions to minimize it. Consider using a more protective buffer or adding stabilizers if compatible with your assay. |
Mandatory Visualizations
To aid in the understanding of this compound's mechanism and experimental handling, the following diagrams are provided.
Caption: this compound's signaling pathway via NMDA receptor modulation.
Caption: Recommended workflow for handling this compound solutions.
Technical Support Center: Troubleshooting Inconsistent Results in Rapastinel (GLYX-13) Studies
This technical support center is designed for researchers, scientists, and drug development professionals working with the NMDA receptor modulator, Rapastinel (formerly GLYX-13). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a tetrapeptide (threonine-proline-proline-threonine-amide) that acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR).[1][2] It binds to a novel site on the NMDAR, distinct from the glutamate (B1630785) or glycine (B1666218) binding sites, and enhances receptor function in the presence of glutamate.[1] Initially, it was characterized as a glycine-site partial agonist, but further research has refined its classification.[1][3]
Q2: Why were the Phase III clinical trials for this compound unsuccessful despite promising preclinical and Phase II results?
A2: The precise reasons for the failure of this compound in Phase III trials for major depressive disorder (MDD) are not definitively established but are likely multifactorial. The trials did not show a statistically significant difference between this compound and placebo in reducing depression scores. Potential contributing factors include the choice of patient population (adjunctive therapy in patients with a partial response to antidepressants), the dosing regimen, and the inherent complexities of translating preclinical findings in animal models of depression to a heterogeneous human patient population.
Q3: What is the known dose-response relationship for this compound?
A3: this compound exhibits a biphasic, or bell-shaped, dose-response curve in in vitro studies. At lower, therapeutically relevant concentrations (e.g., 100 nM), it enhances NMDA receptor activity and long-term potentiation (LTP). However, at higher concentrations (e.g., ≥1 μM), it can be inhibitory. This highlights the critical importance of careful dose selection in experiments.
Q4: How stable is this compound in solution and how should it be stored?
A4: As a peptide, this compound's stability is a critical consideration. It is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years). Stock solutions can be made in organic solvents like DMSO, ethanol, or dimethylformamide. Aqueous solutions in buffers like PBS (pH 7.2) can be prepared, but it is recommended not to store them for more than one day to avoid degradation. For in vivo studies, freshly prepared solutions are ideal.
Troubleshooting Guides
Inconsistent In Vivo Behavioral Results
Problem: Lack of antidepressant-like effect in rodent models (e.g., Forced Swim Test, Chronic Unpredictable Stress).
| Potential Cause | Troubleshooting Steps |
| Improper Dosing | Due to its biphasic dose-response, both sub-optimal and supra-optimal doses can lead to a lack of effect. Perform a dose-response study to determine the optimal dose for your specific animal strain and model. Preclinical studies often report efficacy at 1-3 mg/kg (IV) in rats. |
| Peptide Instability | Prepare this compound solutions fresh on the day of the experiment. If using a stock solution in an organic solvent, minimize freeze-thaw cycles. Ensure the final vehicle is compatible and does not cause precipitation. |
| Route of Administration | This compound is typically administered intravenously (IV) in preclinical studies to ensure bioavailability. If using other routes, bioavailability may be a limiting factor. |
| Animal Model Variability | The choice of species and strain can significantly impact results. Ensure the chosen animal model is appropriate and sensitive to NMDA receptor modulation. The Chronic Unpredictable Stress (CUS) model is a well-established paradigm for studying this compound's effects. |
| Behavioral Testing Parameters | Minor variations in behavioral testing protocols can lead to inconsistent results. Strictly adhere to established protocols for the Forced Swim Test and other behavioral assays, including habituation periods and environmental controls. |
Variability in In Vitro Electrophysiology Results (LTP)
Problem: Failure to observe consistent enhancement of Long-Term Potentiation (LTP) in hippocampal slices.
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration | As with in vivo studies, the biphasic dose-response is critical. A concentration of 100 nM has been shown to be effective in enhancing LTP, while higher concentrations can be inhibitory. Perform a concentration-response curve. |
| Slice Health | Poor slice viability will prevent reliable LTP induction. Ensure optimal slicing and recovery conditions. Use a sucrose-based cutting solution to improve neuronal health. Allow for an adequate recovery period before recording. |
| Recording Solutions | The composition of the artificial cerebrospinal fluid (aCSF) and internal pipette solution is critical. Ensure correct ionic concentrations, pH, and osmolarity. Bubble aCSF with carbogen (B8564812) (95% O2/5% CO2). |
| Stimulation Parameters | The strength and pattern of electrical stimulation to induce LTP can influence the outcome. Use a sub-maximal stimulation protocol to allow for the observation of enhancement by this compound. |
| Timing of Drug Application | The timing of this compound application relative to LTP induction is important. Pre-incubation of slices with this compound before high-frequency stimulation is a common practice. |
Experimental Protocols & Data
Key Experimental Methodologies
1. Forced Swim Test (FST) in Rats:
-
Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Habituation (Day 1): Place each rat in the cylinder for a 15-minute pre-swim session.
-
Drug Administration: Administer this compound (e.g., 3 mg/kg, IV) or vehicle at desired time points before the test session (e.g., 1 hour or 24 hours post-dosing).
-
Test Session (Day 2): Place the rat back in the cylinder for a 5-minute test session.
-
-
Data Analysis: Record the duration of immobility, swimming, and climbing behaviors. A decrease in immobility time is indicative of an antidepressant-like effect.
2. Chronic Unpredictable Stress (CUS) in Rats:
-
Duration: 21 consecutive days.
-
Stressors: Apply two different mild stressors per day in an unpredictable manner. Examples include:
-
Damp bedding
-
Cage tilt (45°)
-
Stroboscopic lighting
-
White noise
-
Predator odor
-
Social isolation
-
Paired housing with a new partner
-
-
Procedure:
-
Expose rats to the 21-day CUS paradigm.
-
Administer a single dose of this compound (e.g., 3 mg/kg, IV) or vehicle.
-
Conduct behavioral tests (e.g., Sucrose Preference Test, Novelty-Suppressed Feeding) to assess anhedonia and anxiety-like behaviors.
-
-
Data Analysis: Compare behavioral measures between non-stressed, CUS-vehicle, and CUS-Rapastinel groups.
3. Long-Term Potentiation (LTP) in Hippocampal Slices:
-
Slice Preparation: Prepare transverse hippocampal slices (300-400 µm) from adult rats in ice-cold, oxygenated sucrose-based artificial cerebrospinal fluid (aCSF).
-
Recovery: Allow slices to recover in standard aCSF (see table below) saturated with 95% O2/5% CO2 at room temperature for at least 1 hour.
-
Recording:
-
Transfer a slice to a recording chamber perfused with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Obtain a stable baseline of field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.
-
Apply this compound (e.g., 100 nM) to the perfusing aCSF.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three theta-burst stimuli).
-
-
Data Analysis: Measure the slope of the fEPSP and express it as a percentage of the pre-HFS baseline.
| Solution | Components | Concentration (mM) |
| Standard aCSF | NaCl | 124 |
| KCl | 5 | |
| NaHCO₃ | 26 | |
| NaH₂PO₄ | 1.0 | |
| CaCl₂ | 2.4 | |
| MgSO₄ | 1.3 | |
| Glucose | 10 | |
| Internal Solution (Whole-Cell Patch Clamp) | K-Gluconate | 115 |
| KCl | 20 | |
| HEPES | 10 | |
| MgATP | 2 | |
| NaGTP | 0.3 | |
| Sodium Phosphocreatine | 10 |
4. Dendritic Spine Analysis:
-
Tissue Preparation: Following in vivo treatment with this compound or vehicle, perfuse animals and prepare brain tissue for Golgi staining or fluorescent dye filling to visualize dendritic spines.
-
Imaging: Acquire high-resolution images of dendrites from neurons in the brain region of interest (e.g., hippocampus, prefrontal cortex) using a confocal microscope.
-
Analysis:
-
Trace dendritic segments of a specified length.
-
Identify and classify dendritic spines based on their morphology (e.g., thin, stubby, mushroom).
-
Quantify spine density (number of spines per unit length of dendrite) and the proportion of each spine type.
-
-
Data Comparison: Compare spine density and morphology between treatment groups. An increase in mature spine types (stubby and mushroom) is often associated with enhanced synaptic plasticity.
Quantitative Data Summary
Table 1: Effect of this compound on Dendritic Spine Morphology in Rats (24 hours post-dose)
| Brain Region | Spine Type | Vehicle | This compound (3 mg/kg, IV) | Percent Change |
| Dentate Gyrus | % Mature Spines | ~35% | ~50% | ~+43% |
| % Immature Spines | ~65% | ~50% | ~-23% | |
| Stubby Spine Density (/10 µm) | ~0.8 | ~1.3 | ~+63% | |
| Thin Spine Density (/10 µm) | ~1.5 | ~1.0 | ~-33% | |
| Medial Prefrontal Cortex | % Mature Spines | ~40% | ~55% | ~+38% |
| Stubby Spine Density (/10 µm) | ~0.9 | ~1.4 | ~+56% |
Data are approximate values derived from published graphical representations.
Table 2: In Vitro Effects of this compound on NMDA Receptor Function
| Assay | Concentration | Effect |
| [³H]MK-801 Binding | 1-10 µM | Optimal increase in binding |
| NMDA-induced Ca²⁺ influx | 10-300 nM | ~30% enhancement |
| ≥1 µM | ~25% inhibition | |
| LTP in mPFC slices | 100 nM | Maximal enhancement |
| 1 µM | Reduced LTP magnitude |
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound studies.
References
- 1. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Stability and plasticity of intrinsic membrane properties in hippocampal CA1 pyramidal neurons: effects of internal anions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Rapastinel (GLYX-13) Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Rapastinel (GLYX-13) concentrations for in vitro assays. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a tetrapeptide that acts as a positive allosteric modulator of the N-methyl-D-aspartate receptor (NMDAR).[1][2] It binds to a novel site on the NMDAR complex, distinct from the glycine (B1666218) co-agonist site, to enhance receptor activity.[1][3] This modulation leads to an increase in synaptic plasticity, which is believed to underlie its rapid antidepressant and cognitive-enhancing effects.[4]
Q2: What is the optimal concentration range for this compound in in vitro assays?
A2: The optimal concentration of this compound exhibits a biphasic, or inverted U-shaped, dose-response curve in many in vitro systems.
-
Enhancement of NMDAR activity: Concentrations between 10 nM and 300 nM have been shown to enhance NMDA-induced calcium influx in primary rat cortical neurons by approximately 30%. The maximal effect is often observed around 100 nM.
-
Inhibition of NMDAR activity: Concentrations of 1 µM and higher can lead to a partial inhibition of NMDAR activity.
Therefore, for most assays aiming to study the therapeutic-like effects of this compound, a concentration range of 30 nM to 100 nM is recommended as a starting point.
Q3: Is this compound soluble and stable in standard cell culture media?
A3: this compound is a peptide and generally exhibits good solubility in aqueous solutions, including standard cell culture media. However, like many peptides, its stability in culture media over long incubation periods can be a concern due to potential degradation by proteases present in serum-containing media or released by cells. For long-term experiments, it is advisable to use serum-free media if possible or to replenish the this compound-containing media periodically. As a general practice for peptide stability, it is recommended to prepare fresh solutions and minimize freeze-thaw cycles.
Q4: Does this compound require the presence of glycine to modulate NMDARs?
A4: No, this compound's modulation of NMDARs is independent of the glycine co-agonist site. It can enhance glutamate-induced receptor activation even in the absence of exogenous glycine. This distinguishes it from traditional glycine-site agonists.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | 1. Suboptimal Concentration: The concentration used may be too low or too high, falling outside the therapeutic window of the inverted U-dose response curve. 2. Cell Health: The cells may not be healthy or responsive. 3. Assay Sensitivity: The assay may not be sensitive enough to detect the modest potentiation by this compound. | 1. Perform a dose-response curve ranging from 1 nM to 10 µM to determine the optimal concentration for your specific cell type and assay. 2. Ensure cells are healthy, within a low passage number, and properly cultured. 3. Use a highly sensitive assay, such as calcium imaging, which is well-suited for detecting modest modulatory effects. |
| Inconsistent or variable results | 1. This compound Degradation: The peptide may be degrading over the course of the experiment, especially in long-term cultures. 2. Inconsistent Drug Preparation: Variability in the preparation of this compound solutions. 3. Cellular Heterogeneity: The cell population may be heterogeneous in its response to this compound. | 1. Prepare fresh this compound solutions for each experiment. For long-term assays, consider replenishing the media with fresh this compound at regular intervals. 2. Follow a standardized protocol for dissolving and diluting this compound. 3. Use a clonal cell line if possible, or increase the number of replicates to account for variability. |
| Unexpected inhibitory effects | High Concentration: Concentrations of 1 µM or higher have been shown to be inhibitory. | Reduce the concentration of this compound to the 30-100 nM range. |
| Difficulty dissolving this compound | Improper Solvent: While generally soluble in aqueous solutions, high concentrations may require a different solvent. | Dissolve this compound in sterile, nuclease-free water or a buffer appropriate for your cell culture system. For higher stock concentrations, consult the manufacturer's instructions; some peptides may require a small amount of a co-solvent like DMSO, though this should be minimized in final cell culture concentrations. |
Data Presentation
Table 1: Effective Concentrations of this compound in Various In Vitro Assays
| Assay | Cell Type/System | Effective Concentration Range | Optimal Concentration | Observed Effect |
| NMDA-induced Calcium Influx | Primary Rat Cortical Neurons | 10 nM - 300 nM | 100 nM | ~30% enhancement of Ca2+ influx. |
| [3H]MK-801 Binding | HEK cells expressing NR2A-D | 1 µM - 10 µM | 1-10 µM | Optimal increase in binding. |
| LTP Enhancement | Rat mPFC Slices | 30 nM - 100 nM | 100 nM | Maximal enhancement of LTP magnitude. |
| LTP Enhancement | Rat Hippocampal Slices | 100 nM - 1 µM | 1 µM | Optimal enhancement of LTP. |
| NMDAR-mediated EPSCs | Rat mPFC Pyramidal Neurons | Not specified | 100 nM | Increased peak NMDAR current. |
Experimental Protocols
Protocol 1: Calcium Imaging Assay in Primary Cortical Neurons
This protocol is designed to measure the effect of this compound on NMDA-induced intracellular calcium concentration ([Ca²⁺]i).
Materials:
-
Primary rat cortical neurons cultured on poly-D-lysine-coated coverslips.
-
Calcium indicator dye (e.g., Fura-2 AM).
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).
-
NMDA solution (10 µM).
-
This compound stock solution.
Procedure:
-
Cell Culture: Culture primary cortical cells from embryonic day 18 or 19 rats on poly-D-lysine-coated coverslips according to standard protocols.
-
Dye Loading: Incubate the cultured neurons with a calcium indicator dye (e.g., 5 µM Fura-2 AM) in imaging buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells with fresh imaging buffer to remove excess dye.
-
Baseline Measurement: Mount the coverslip on a perfusion chamber of an inverted microscope equipped for ratiometric fluorescence imaging. Establish a stable baseline [Ca²⁺]i reading.
-
NMDA Application: Perfuse the cells with 10 µM NMDA to elicit a calcium response.
-
This compound Co-application: After a washout period and return to baseline, co-perfuse the cells with 10 µM NMDA and the desired concentration of this compound (e.g., 100 nM).
-
Data Analysis: Measure the peak amplitude of the calcium response in the presence and absence of this compound. Calculate the percentage enhancement of the NMDA response by this compound.
Protocol 2: Long-Term Potentiation (LTP) in Medial Prefrontal Cortex (mPFC) Slices
This protocol assesses the effect of this compound on synaptic plasticity.
Materials:
-
Acute brain slices (400 µm) from the mPFC of rats.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound stock solution.
-
High-frequency stimulation (HFS) protocol for LTP induction.
Procedure:
-
Slice Preparation: Prepare coronal mPFC slices from rats and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Baseline Recording: Transfer a slice to a recording chamber and record baseline field excitatory postsynaptic potentials (fEPSPs) in layer II/III by stimulating afferent fibers.
-
This compound Application: Bath-apply the desired concentration of this compound (e.g., 100 nM) for 20-30 minutes prior to LTP induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation protocol (e.g., theta burst stimulation).
-
Post-LTP Recording: Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
-
Data Analysis: Compare the magnitude of LTP in slices treated with this compound to control slices (vehicle-treated).
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for in vitro this compound assays.
Caption: Logic diagram for selecting this compound concentration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Positive N-Methyl-D-Aspartate Receptor Modulation by this compound Promotes Rapid and Sustained Antidepressant-Like Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of this compound (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Rapastinel: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing Rapastinel (GLYX-13) in experimental settings. This guide offers troubleshooting advice and frequently asked questions to address the compound's unique biphasic dose-response and to help mitigate its high-dose inhibitory effects.
Understanding this compound's Mechanism of Action
This compound is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Unlike traditional NMDA receptor agonists or antagonists, this compound binds to a unique site on the receptor, enhancing its function in a subtle but significant manner.[3] This modulation is believed to underlie its therapeutic effects. However, at high concentrations, this compound can exhibit inhibitory properties, a phenomenon crucial for researchers to understand and manage in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for observing the potentiating effects of this compound?
A1: The therapeutic and potentiating effects of this compound are typically observed in the nanomolar range. In vitro studies have shown that concentrations between 30 nM and 100 nM are effective for enhancing NMDA receptor-dependent processes such as long-term potentiation (LTP) and calcium influx.[4][5]
Q2: At what concentrations does this compound start to show inhibitory effects?
A2: Inhibitory effects are generally observed at concentrations of 1 µM and higher. These higher concentrations have been shown to reduce NMDA receptor-mediated currents and can diminish or abolish the potentiating effects seen at lower doses.
Q3: What is the underlying mechanism of the high-dose inhibitory effect?
A3: The precise mechanism of high-dose inhibition is not fully elucidated. It is hypothesized to be a distinct pharmacological action from its potentiating effects, possibly involving a lower-affinity binding site that, when occupied, leads to a reduction in NMDA receptor activity.
Q4: How does this compound's mechanism differ from that of ketamine?
A4: this compound and ketamine both modulate the NMDA receptor but through different mechanisms. Ketamine is a channel blocker, physically obstructing the ion flow, which can lead to psychotomimetic side effects. This compound, as a positive allosteric modulator, fine-tunes the receptor's activity without blocking the channel, and it is not associated with such side effects.
Troubleshooting Guide: Overcoming High-Dose Inhibition
This section provides guidance for identifying and resolving issues related to this compound's biphasic dose-response.
Issue 1: Unexpected Inhibition or Lack of Efficacy in My Experiment
-
Possible Cause: The concentration of this compound used may be in the inhibitory range.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check all calculations for stock solutions and dilutions.
-
Perform a Dose-Response Curve: If you are observing inhibition, expand your dose-response curve to include lower concentrations (e.g., 1 nM to 500 nM) to identify the potentiating range. It is recommended to use at least 7-9 concentrations to adequately define the biphasic nature of the response.
-
Consult Dose-Response Data: Refer to the quantitative data tables below for effective concentration ranges in various experimental paradigms.
-
Issue 2: High Variability in Experimental Results
-
Possible Cause: Inconsistent experimental conditions can exacerbate the variability inherent in a biphasic dose-response.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure consistent cell densities, incubation times, and reagent concentrations across all experiments.
-
Control for Edge Effects: In plate-based assays, avoid using the outer wells, which are prone to evaporation and temperature fluctuations.
-
Ensure Proper Mixing: Thoroughly mix this compound into the culture medium to ensure a homogenous concentration.
-
Issue 3: Difficulty Reproducing Published Results
-
Possible Cause: Subtle differences in experimental protocols can significantly impact the observed effects of this compound.
-
Troubleshooting Steps:
-
Review Methodological Details: Carefully compare your protocol with the published methodology, paying close attention to cell types, reagent sources, and specific timings.
-
Quantitative Data Summary
The following tables summarize the effective and inhibitory concentrations of this compound in various experimental assays.
Table 1: In Vitro Electrophysiology (Long-Term Potentiation)
| Parameter | Concentration | Observed Effect | Reference |
| LTP Enhancement | 100 nM | Maximal enhancement of LTP magnitude | |
| LTP Reduction | 1 µM | Reduced LTP magnitude |
Table 2: In Vitro Calcium Imaging
| Parameter | Concentration Range | Observed Effect | Reference |
| Enhanced Ca2+ Influx | 10 nM - 300 nM | ~30% enhancement of NMDA-induced Ca2+ influx | |
| Inhibited Ca2+ Influx | ≥ 1 µM | ~25% inhibition of NMDA-induced Ca2+ influx |
Table 3: In Vivo Antidepressant-like Efficacy (Rat)
| Dose | Brain Concentration | Observed Effect | Reference |
| 10 mg/kg | ~30 nM | Minimal antidepressant efficacy | |
| 30 mg/kg | ~100 nM | Maximal antidepressant efficacy |
Key Experimental Protocols
1. Electrophysiological Assessment of LTP in Hippocampal Slices
-
Objective: To measure the effect of this compound on synaptic plasticity.
-
Methodology:
-
Prepare acute hippocampal slices from rodents.
-
Perfuse slices with artificial cerebrospinal fluid (aCSF).
-
Obtain a stable baseline of field excitatory postsynaptic potentials (fEPSPs).
-
Bath-apply this compound at the desired concentration (e.g., 100 nM for potentiation) for a 20-minute pre-incubation period.
-
Induce LTP using a high-frequency stimulation protocol.
-
Record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
-
-
Troubleshooting: If LTP is not enhanced, consider that the concentration may be too high or too low. A full dose-response curve is recommended.
2. Calcium Imaging in Cultured Neurons
-
Objective: To measure the effect of this compound on NMDA receptor-mediated calcium influx.
-
Methodology:
-
Culture primary neurons on glass coverslips.
-
Load cells with a calcium indicator dye (e.g., Fura-2 AM).
-
Perfuse with a buffer containing NMDA (e.g., 10 µM) to establish a baseline response.
-
Co-apply this compound at various concentrations with NMDA.
-
Measure changes in intracellular calcium concentration using fluorescence microscopy.
-
-
Troubleshooting: A lack of response or an inhibitory response may indicate the this compound concentration is outside the optimal window. Test a range from 10 nM to 1 µM.
3. Western Blot for mTORC1 Signaling Pathway Activation
-
Objective: To assess the downstream signaling effects of this compound.
-
Methodology:
-
Treat cultured neurons or tissue samples with this compound.
-
Lyse the cells/tissue and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR, p70S6K, and 4E-BP1.
-
Incubate with appropriate secondary antibodies and visualize bands.
-
Quantify band intensity to determine the ratio of phosphorylated to total protein.
-
-
Troubleshooting: A lack of increased phosphorylation may indicate a suboptimal this compound concentration or insufficient incubation time.
Visualizing Key Concepts
Diagram 1: this compound's Biphasic Dose-Response Curve
Caption: A simplified representation of this compound's biphasic dose-response.
Diagram 2: Experimental Workflow for Troubleshooting High-Dose Inhibition
Caption: A logical workflow for addressing unexpected inhibitory results.
Diagram 3: this compound's Signaling Pathway
Caption: The signaling cascade initiated by this compound's modulation of the NMDA receptor.
References
- 1. The Development of this compound (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. mccormick.northwestern.edu [mccormick.northwestern.edu]
- 4. Positive N-Methyl-D-Aspartate Receptor Modulation by this compound Promotes Rapid and Sustained Antidepressant-Like Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive N-Methyl-D-Aspartate Receptor Modulation by this compound Promotes Rapid and Sustained Antidepressant-Like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Rapastinel Behavioral Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common pitfalls encountered during behavioral experiments with Rapastinel (GLYX-13).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as GLYX-13) is a tetrapeptide that acts as a modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It is considered a glycine-site partial agonist or a positive allosteric modulator.[2] This means it enhances the function of the NMDA receptor, which is involved in synaptic plasticity, learning, and memory.[1] Unlike NMDA receptor antagonists such as ketamine, this compound produces rapid and long-lasting antidepressant-like and cognitive-enhancing effects without causing psychotomimetic side effects.
Q2: What is the appropriate vehicle for dissolving and administering this compound in rodent studies?
A2: For in vivo rodent studies, this compound is typically dissolved in sterile saline (0.9% NaCl). It can also be dissolved in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O for injection. The route of administration is often intravenous (IV) or subcutaneous (s.c.).
Q3: What is a critical consideration regarding the dose-response of this compound?
A3: this compound exhibits a biphasic, or bell-shaped, dose-response curve. This means that its therapeutic effects are observed within a specific dose range, and higher or lower doses may be less effective or produce no effect. It is crucial to perform a dose-response study to identify the optimal dose for the specific behavioral paradigm and animal model being used.
Q4: How quickly are the behavioral effects of this compound observed and how long do they last?
A4: this compound is known for its rapid onset of action. Antidepressant-like effects can be observed within hours of a single administration and can be sustained for over seven days. This long-lasting effect is thought to be mediated by its ability to induce synaptic plasticity.
Q5: Are there any known drug interactions to be aware of when conducting behavioral experiments with this compound?
A5: The antidepressant-like effects of this compound can be blocked by NMDA receptor antagonists, such as CPP. This confirms that its mechanism of action is dependent on NMDA receptor activation. Researchers should be cautious when co-administering other drugs that modulate the glutamatergic system, as this could lead to complex and unpredictable behavioral outcomes.
Troubleshooting Guides
Issue 1: Lack of Expected Antidepressant-like Effect
Possible Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Dose | Perform a full dose-response study (e.g., 1, 3, 10, 30 mg/kg). | This compound has a biphasic dose-response curve; effects may be missed if only one dose is tested. An optimal antidepressant-like dose in rats has been reported to be around 3 mg/kg, IV. |
| Inappropriate Timing of Behavioral Test | Test at different time points post-injection (e.g., 1 hr, 24 hrs, 7 days). | This compound has both acute and sustained effects. The optimal time window for observing effects may vary depending on the behavioral assay. |
| Incorrect Vehicle or Formulation | Ensure this compound is fully dissolved in sterile saline (0.9% NaCl) or another appropriate vehicle. Prepare fresh solutions for each experiment. | Poor solubility or degradation of the compound can lead to inaccurate dosing and lack of efficacy. |
| High Baseline Variability | Ensure proper animal habituation to the testing room and equipment. Standardize handling procedures and minimize environmental stressors. | High stress levels can mask the effects of the drug. Consistent procedures reduce inter-animal variability. |
Issue 2: High Variability in Behavioral Data
Possible Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Drug Administration | Use precise and consistent injection techniques (e.g., IV, s.c.). Ensure the full dose is administered each time. | Variability in drug delivery leads to inconsistent plasma and brain concentrations. |
| Environmental Factors | Control for lighting, noise, and temperature in the testing room. Test animals at the same time of day. | Rodent behavior is highly sensitive to environmental conditions. Circadian rhythms can influence behavioral outcomes. |
| Experimenter Bias | Blind the experimenter to the treatment groups. | Unconscious bias in handling or scoring can influence the results. |
| Inter-animal Differences | Randomize animals to treatment groups. Consider counterbalancing for factors like cage location. | Minimizes the impact of inherent biological differences between animals. |
Experimental Protocols
Forced Swim Test (FST) Protocol for Rats
This protocol is adapted from procedures used in this compound studies to assess antidepressant-like activity.
-
Apparatus: A cylindrical tank (46 cm tall x 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Habituation (Day 1): Place each rat in the water tank for 15 minutes. This pre-exposure increases immobility on the test day.
-
Drug Administration (Day 2): Administer this compound (e.g., 3 mg/kg, IV) or vehicle.
-
Testing (Day 2): 60 minutes after injection, place the rat back into the swim tank for a 5-minute test session.
-
Data Analysis: Record the duration of immobility (floating with only movements necessary to keep the head above water). A decrease in immobility time is indicative of an antidepressant-like effect.
Elevated Plus Maze (EPM) Protocol for Mice
This protocol is a standard method for assessing anxiety-like behavior.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Habituation: Acclimate mice to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle (e.g., 30 minutes before the test).
-
Testing: Place the mouse in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.
-
Data Analysis: Record the time spent in the open arms and the number of entries into the open arms. An increase in these parameters suggests an anxiolytic-like effect.
Novel Object Recognition (NOR) Test Protocol for Mice
This protocol is used to assess cognitive-enhancing effects.
-
Apparatus: An open-field arena.
-
Habituation (Day 1): Allow each mouse to explore the empty arena for 5-10 minutes.
-
Training/Familiarization (Day 2): Place two identical objects in the arena and allow the mouse to explore for a set period (e.g., 10 minutes).
-
Drug Administration: Administer this compound or vehicle at a specified time before or after training.
-
Testing (Day 2 or 3): Replace one of the familiar objects with a novel object. Allow the mouse to explore for 5 minutes.
-
Data Analysis: Measure the time spent exploring the novel object versus the familiar object. A preference for the novel object (discrimination index > 0) indicates successful memory consolidation.
Visualizations
Caption: this compound's signaling pathway leading to antidepressant effects.
Caption: Experimental workflow for the Forced Swim Test with this compound.
Caption: Troubleshooting logic for unexpected results in this compound experiments.
References
- 1. "The Development of this compound (formerly GLYX-13); a Rapid Acting and L" by J Moskal, J Burgdorf et al. [touroscholar.touro.edu]
- 2. The Development of this compound (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Ensuring Consistent Delivery of Intravenous Rapastinel
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the consistent intravenous delivery of Rapastinel in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the successful administration of this novel NMDA receptor modulator.
Troubleshooting Guide for Intravenous this compound Delivery
This guide addresses specific issues that may be encountered during the preparation and intravenous administration of this compound in a research setting.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or Cloudiness in Solution | - Improper solvent used for reconstitution.- Solution temperature is too low.- Exceeded solubility limit.- Instability over time. | - Reconstitute this compound powder in recommended solvents such as sterile water, saline, or a solution containing DMSO, PEG300, and Tween 80 for in vivo studies.[1][2]- Gently warm the solution to room temperature. Sonication may also be beneficial.[2]- Ensure the concentration does not exceed the known solubility limits in the chosen solvent.- Prepare fresh solutions before each experiment as the mixed solution should be used immediately for optimal results.[1] |
| Inconsistent or Blocked Flow During Infusion | - Occlusion in the catheter or tubing due to kinks, clamps, or particulate matter.[3]- Air bubbles in the infusion line.- Viscosity of the formulation is too high. | - Inspect the entire infusion line for any physical obstructions.- Prime the tubing carefully to remove all air bubbles before starting the infusion.- If using a viscous formulation, consider diluting it further with a compatible sterile diluent, ensuring the final concentration remains effective. |
| Animal Distress or Adverse Reaction During Infusion | - Infusion rate is too rapid.- The formulation is not at room temperature.- Potential for acute physiological response to the compound. | - Administer the infusion at a slow and controlled rate. For bolus injections in rodents, a common maximum is 5 ml/kg.- Ensure the this compound solution is at room temperature before administration to avoid causing discomfort or shock.- Monitor the animal closely for any signs of distress such as changes in breathing, heart rate, or excessive movement. If adverse reactions occur, stop the infusion and consult with a veterinarian. |
| Variability in Experimental Results | - Inaccurate dosing due to improper solution preparation or administration volume.- Degradation of this compound due to improper storage.- Inconsistent administration technique. | - Use calibrated equipment for all measurements and ensure accurate calculation of the dose based on the animal's body weight.- Store this compound powder at -20°C for long-term stability (up to 3 years) and stock solutions at -80°C for up to one year to avoid degradation.- Standardize the intravenous administration protocol across all experimental subjects and personnel. |
| Catheter-Related Complications | - Phlebitis (inflammation of the vein).- Extravasation (leakage of the drug into surrounding tissue).- Infection at the catheterization site. | - Use appropriate aseptic techniques during catheter placement and maintenance.- Secure the catheter properly to prevent movement and irritation to the vein.- Monitor the injection site for signs of swelling, redness, or pain. If extravasation is suspected, stop the infusion immediately. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound for intravenous injection?
A1: this compound is soluble in water, ethanol (B145695), and DMSO. For in vivo experiments, it is often dissolved in 0.9% sterile saline. A common formulation for preclinical studies involves a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.
Q2: What is the stability of this compound in solution?
A2: It is recommended to use freshly prepared solutions for optimal results. If a stock solution is prepared, it should be aliquoted and stored at -80°C for up to one year to avoid repeated freeze-thaw cycles. For short-term storage, solutions can be kept at -20°C for up to one month.
Q3: What are the typical doses of this compound used in preclinical rodent studies?
A3: Effective doses in preclinical studies in rats have ranged from 1 mg/kg to 10 mg/kg administered intravenously. The optimal dose can vary depending on the experimental model and the specific outcomes being measured. A dose of 3 mg/kg IV has been cited as optimal for antidepressant-like effects in some rat models.
Q4: Are there any known incompatibilities of this compound with other drugs or infusion materials?
A4: There is limited specific information on the compatibility of this compound with other drugs in the same infusion line. As a general practice, it is recommended to administer this compound separately unless compatibility has been established. Flush the intravenous line with a compatible sterile solution, such as saline, before and after administering this compound to prevent potential interactions.
Q5: What is the mechanism of action of this compound?
A5: this compound is a positive allosteric modulator of the NMDA receptor. It binds to a unique site on the receptor, enhancing its function in a manner that is distinct from the glycine (B1666218) co-agonist site. This modulation of the NMDA receptor is believed to underlie its rapid-acting antidepressant and cognitive-enhancing effects.
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration
-
Materials:
-
This compound powder
-
Sterile 0.9% saline solution (or other appropriate vehicle)
-
Sterile vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Calculate the required amount of this compound powder based on the desired final concentration and volume.
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile 0.9% saline to the vial.
-
Gently vortex the vial until the powder is completely dissolved and the solution is clear.
-
For sterile administration, filter the solution through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Visually inspect the final solution for any particulate matter or discoloration before use.
-
If not for immediate use, store the solution appropriately as per the stability guidelines mentioned in the FAQs.
-
Protocol 2: Intravenous Administration of this compound to Rodents (Tail Vein Injection)
-
Materials:
-
Prepared this compound solution
-
Appropriate size sterile syringes and needles (e.g., 27-30 gauge)
-
Rodent restrainer
-
Heat lamp or warming pad
-
70% ethanol wipes
-
-
Procedure:
-
Warm the rodent's tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Place the animal in a suitable restrainer to minimize movement and stress.
-
Swab the tail with a 70% ethanol wipe to clean the injection site.
-
Draw the calculated volume of this compound solution into the sterile syringe, ensuring there are no air bubbles.
-
Position the needle, bevel up, parallel to one of the lateral tail veins.
-
Carefully insert the needle into the vein. A flash of blood in the needle hub may indicate successful entry.
-
Slowly inject the this compound solution. If significant resistance is met or a bleb forms under the skin, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Monitor the animal for any immediate adverse reactions.
-
Return the animal to its cage and observe its behavior according to the experimental protocol.
-
Visualizations
Caption: this compound's signaling pathway.
Caption: Experimental workflow for IV this compound.
References
Technical Support Center: Interpreting Variable AMPAR Activation with Rapastinel
Welcome to the technical support center for researchers utilizing Rapastinel (formerly GLYX-13). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the variable activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPAR) observed in experiments with this novel NMDA receptor modulator.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a tetrapeptide that acts as a partial agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor[1][2]. Its therapeutic and cognitive-enhancing effects are primarily mediated by the activation of NMDA receptors, which in turn leads to the enhancement of synaptic plasticity, a process crucial for learning and memory[1][2].
Q2: How does this compound influence AMPAR activation?
A2: this compound's effect on AMPARs is a downstream consequence of its primary action on NMDA receptors. The activation of NMDA receptors by this compound initiates a signaling cascade that leads to the potentiation of AMPAR function[3]. This is a critical step in the synaptic plasticity induced by this compound. The process is thought to involve increased intracellular calcium, which triggers downstream signaling pathways like the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, ultimately leading to enhanced AMPAR activity and synaptic strengthening.
Q3: Why am I observing inconsistent or variable AMPAR activation in my experiments with this compound?
A3: Variable AMPAR activation is a documented phenomenon in this compound studies and can be attributed to several factors. The most common reasons include the biphasic dose-response of the compound, differences in the cell types used, and specific experimental conditions. The troubleshooting guide below provides a more detailed breakdown of these factors and how to address them.
Troubleshooting Guide: Variable AMPAR Activation
This guide is designed to help you identify and resolve common issues leading to inconsistent results in your this compound experiments.
| Problem | Potential Cause | Recommended Solution |
| No significant AMPAR activation observed. | Suboptimal this compound Concentration: this compound exhibits a biphasic, or "U-shaped," dose-response curve. Concentrations that are too low may be insufficient to elicit a response, while concentrations that are too high can be inhibitory. | Perform a detailed dose-response curve to identify the optimal concentration for your specific experimental model. Based on published data, enhancing effects are often observed in the nanomolar range (e.g., 30-100 nM), while inhibitory effects can occur at micromolar concentrations (e.g., ≥1 µM). |
| Inappropriate Cell Type: The response to this compound can be cell-type specific. For instance, this compound directly enhances NMDAR activity on principal glutamatergic neurons, but its effects on other cell types, such as interneurons, may differ. | Ensure the cell type used in your experiment is appropriate for studying the intended signaling pathway. Primary cortical neurons or hippocampal neurons are commonly used models where this compound's effects have been characterized. | |
| Issues with Experimental Protocol: Incorrect timing of drug application, suboptimal recording conditions in electrophysiology, or issues with antibody specificity in Western blotting can all lead to a lack of observable effect. | Review and optimize your experimental protocols. Refer to the detailed methodologies provided in the "Experimental Protocols" section below for guidance on best practices for electrophysiology and Western blotting. | |
| Inconsistent AMPAR activation across experiments. | Variability in Cell Culture Conditions: Factors such as cell density, passage number, and the age of the culture can influence neuronal responsiveness to glutamatergic modulators. | Standardize your cell culture procedures meticulously. Maintain consistent cell plating densities, use a defined range of passage numbers, and ensure cultures are at a consistent developmental stage for all experiments. |
| Inconsistent Drug Preparation: Improper storage or dilution of this compound can lead to variability in its effective concentration. | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Follow the manufacturer's instructions for storage and handling. | |
| Observing inhibition instead of activation of AMPAR signaling. | High this compound Concentration: As mentioned, high concentrations of this compound can lead to an inhibition of NMDAR activity and downstream signaling, including AMPAR activation. | Re-evaluate your dose-response curve and consider testing lower concentrations of this compound. What is considered a "high" concentration can be model-dependent. |
| Off-Target Effects at High Concentrations: While this compound is selective for the NMDA receptor's glycine site, very high concentrations may lead to off-target effects that could interfere with AMPAR signaling. | Use the lowest effective concentration of this compound to minimize the potential for off-target effects. |
Quantitative Data Summary
The following tables summarize quantitative data from published studies on this compound, providing a reference for expected outcomes in your experiments.
Table 1: Effects of this compound on Long-Term Potentiation (LTP)
| Concentration | Cell Type/Brain Region | Effect on LTP | Reference |
| 100 nM | Medial Prefrontal Cortex Slices | Significant enhancement | |
| 1 µM | Medial Prefrontal Cortex Slices | Reduced magnitude | |
| 3 mg/kg (in vivo) | Hippocampal Slices (ex vivo) | Significant enhancement 24h and 1 week post-dosing |
Table 2: Effects of this compound on Downstream Signaling Pathways
| Concentration/Dose | Cell Type/Brain Region | Measured Parameter | Observed Effect | Reference |
| Low Concentrations | Rat Primary Cortical Neurons | Phosphorylated ERK (pERK) | Rapid increase | |
| Low Concentrations | Rat Primary Cortical Neurons | Phosphorylated p70S6 Kinase (pS6K) | Rapid increase | |
| 5 and 10 mg/kg (i.v.) | Mouse Hippocampus and Prefrontal Cortex | pERK, p-mTOR, p-p70S6K, p-4E-BP1 | Significant increase | |
| Intravenous Injection | Mouse Medial Prefrontal Cortex | pS6K and p4EBP1 | Significant increase |
Experimental Protocols
1. Western Blotting for Phosphorylated AMPAR Subunits and Downstream Targets
-
Cell Culture and Treatment:
-
Plate primary cortical or hippocampal neurons at a density of 1x10^6 cells/well in 6-well plates.
-
Culture cells for 12-14 days in vitro (DIV) to allow for mature synapse formation.
-
On the day of the experiment, replace the culture medium with a pre-warmed, serum-free medium and allow cells to equilibrate for 1-2 hours.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 15-30 minutes for acute signaling events).
-
-
Cell Lysis and Protein Quantification:
-
Following treatment, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-GluA1, GluA1, p-mTOR, mTOR, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
2. Electrophysiological Recording of AMPAR-mediated Excitatory Postsynaptic Currents (EPSCs)
-
Slice Preparation:
-
Anesthetize and decapitate an adult rodent (e.g., Sprague-Dawley rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Prepare coronal or sagittal brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus or prefrontal cortex) using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.
-
Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.
-
Perform whole-cell patch-clamp recordings from pyramidal neurons using borosilicate glass pipettes filled with an internal solution.
-
To isolate AMPAR-mediated EPSCs, hold the neuron at a membrane potential of -70 mV to ensure a strong Mg2+ block of NMDA receptors. Include a GABAA receptor antagonist (e.g., picrotoxin) in the aCSF to block inhibitory currents.
-
Place a stimulating electrode near the recorded neuron to evoke synaptic responses.
-
Record baseline AMPAR EPSCs for a stable period (e.g., 10-20 minutes).
-
Bath-apply this compound at the desired concentration and continue to record EPSCs to observe the drug's effect.
-
-
Data Analysis:
-
Analyze the amplitude and frequency of the recorded EPSCs using appropriate software.
-
Compare the post-drug EPSC characteristics to the baseline to determine the effect of this compound.
-
Visualizations
Caption: Signaling pathway of this compound leading to AMPAR activation.
Caption: Workflow for Western blot analysis of AMPAR signaling.
References
- 1. The Development of this compound (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of this compound (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of the activity of N-methyl-d-aspartate receptors as a novel treatment option for depression: current clinical evidence and therapeutic potential of this compound (GLYX-13) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Rapastinel vs. Ketamine: A Comparative Guide to their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanistic underpinnings of two notable N-methyl-D-aspartate (NMDA) receptor modulators: rapastinel and ketamine. While both compounds have demonstrated rapid-acting antidepressant effects, their molecular mechanisms of action diverge significantly. This comparison synthesizes key experimental findings to elucidate their distinct interactions with the NMDA receptor and the subsequent downstream signaling cascades that mediate their effects on synaptic plasticity and neuronal function.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Ketamine |
| NMDA Receptor Interaction | Positive Allosteric Modulator | Uncompetitive Channel Blocker |
| Binding Site | Novel site on the N-terminal domain of the GluN2B subunit | Phencyclidine (PCP) site within the NMDA receptor ion channel |
| Effect on NMDA Receptor Activity | Enhances receptor function at therapeutic concentrations | Blocks receptor function |
| Glutamate (B1630785) Surge | Does not induce a glutamate surge | Induces a glutamate surge |
| Side Effect Profile | Generally well-tolerated, lacking psychotomimetic effects | Associated with dissociative and psychotomimetic side effects |
Data Presentation: Quantitative Comparisons
The following tables summarize quantitative data from various experimental studies, offering a direct comparison of the biochemical and physiological effects of this compound and ketamine.
Table 1: NMDA Receptor Binding Properties
| Compound | Binding Site | Radioligand Displaced | % Displacement (at 30 µM) |
| This compound | Novel Allosteric Site | [3H]MK-801 | 2%[1] |
| (R,S)-Ketamine | PCP Site | [3H]MK-801 | 96%[1] |
| (R,S)-Ketamine | PCP Site | [3H]PCP | 94%[1] |
| S-Ketamine | PCP Site | [3H]MK-801 | 98%[1] |
| R-Ketamine | PCP Site | [3H]MK-801 | 89%[1] |
Table 2: Effects on Downstream Signaling Molecules
| Compound | Molecule | Brain Region | Effect | Duration of Effect |
| R-Ketamine (10 mg/kg) | BDNF | Prefrontal Cortex, CA3, Dentate Gyrus | Significantly attenuated reduction in stressed mice | 8 days post-injection |
| This compound (10 mg/kg) | BDNF | Prefrontal Cortex, CA3, Dentate Gyrus | No significant effect on altered levels in stressed mice | 8 days post-injection |
| R-Ketamine (10 mg/kg) | p-TrkB/TrkB ratio | Prefrontal Cortex, CA3, Dentate Gyrus | Significantly attenuated reduction in stressed mice | 8 days post-injection |
| This compound (10 mg/kg) | p-TrkB/TrkB ratio | Prefrontal Cortex, CA3, Dentate Gyrus | No significant effect on altered levels in stressed mice | 8 days post-injection |
Table 3: Impact on Synaptic Plasticity and Proteins
| Compound | Parameter | Brain Region | Effect |
| This compound (3 mg/kg, IV) | Long-Term Potentiation (LTP) | Hippocampus | Enhanced magnitude of LTP 24h and 1 week post-dosing |
| R-Ketamine (10 mg/kg) | PSD-95 | Prefrontal Cortex, CA3, Dentate Gyrus | Attenuated reduction in stressed mice |
| This compound (10 mg/kg) | PSD-95 | Prefrontal Cortex, CA3, Dentate Gyrus | No effect on altered levels in stressed mice |
| R-Ketamine (10 mg/kg) | GluA1 | Prefrontal Cortex, CA3, Dentate Gyrus | Attenuated reduction in stressed mice |
| This compound (10 mg/kg) | GluA1 | Prefrontal Cortex, CA3, Dentate Gyrus | No effect on altered levels in stressed mice |
Signaling Pathways: A Visual Comparison
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways initiated by this compound and ketamine.
References
A Comparative Analysis of the Psychotomimetic Side Effects of Rapastinel and Ketamine
For Immediate Release
[City, State] – [Date] – In the landscape of rapid-acting antidepressants, both Rapastinel (formerly GLYX-13) and ketamine have garnered significant attention for their novel mechanisms targeting the N-methyl-D-aspartate (NMDA) receptor. However, their clinical utility is markedly distinguished by their differing psychotomimetic side effect profiles. This guide provides a comprehensive comparison of these side effects, supported by available experimental data, for researchers, scientists, and drug development professionals.
While ketamine has demonstrated robust and rapid antidepressant effects, its use is often associated with transient psychotomimetic symptoms, including dissociation, hallucinations, and perceptual disturbances. In contrast, this compound was developed to achieve a similar rapid antidepressant response with a significantly reduced or absent liability for such side effects. Clinical studies have consistently reported that this compound is well-tolerated, with no significant psychotomimetic or hallucinogenic effects observed.[1][2][3]
Quantitative Comparison of Psychotomimetic Effects
Direct head-to-head clinical trials exhaustively detailing scores on psychotomimetic scales for both this compound and ketamine are limited. However, by examining data from separate placebo-controlled trials that utilized the same assessment scales, an indirect comparison can be made. The following table summarizes findings from studies that used the Clinician-Administered Dissociative States Scale (CADSS) and the Brief Psychiatric Rating Scale (BPRS) positive symptom subscale to quantify psychotomimetic and dissociative effects.
| Side Effect Profile | This compound (GLYX-13) | Ketamine | Placebo |
| Dissociative Effects (CADSS) | No significant difference from placebo reported in Phase 2 trials. | Significant increases in CADSS scores observed post-infusion, peaking around 40 minutes and resolving within 2 hours. | Minimal to no change from baseline. |
| Psychotomimetic Symptoms (BPRS Positive Symptoms) | No significant difference from placebo reported in a proof-of-concept study.[4] | Transient increases in BPRS positive symptom scores have been reported in some studies, though not consistently across all trials. | Minimal to no change from baseline. |
| Subjective Reports | Described as well-tolerated with no reports of feeling "strange" or "unreal" in clinical trials. | Commonly reported side effects include feeling "strange/weird/loopy," dizziness, and blurred vision. | Infrequent and non-specific side effects reported. |
Note: This table is a synthesis of findings from multiple studies and does not represent data from a single head-to-head clinical trial.
Experimental Protocols
The assessment of psychotomimetic side effects in clinical trials of this compound and ketamine typically involves standardized protocols to ensure rigorous and comparable data collection.
Assessment of Psychotomimetic and Dissociative Symptoms
A common experimental workflow for these assessments is as follows:
References
- 1. A novel approach to depression? | Drug Discovery News [drugdiscoverynews.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. This compound (GLYX-13) Shown to Improve Ketamine or PCP-Induced Cognitive Impairment in Mice [prnewswire.com]
- 4. A randomized, double-blind, active placebo-controlled study of efficacy, safety, and durability of repeated vs single subanesthetic ketamine for treatment-resistant depression - PMC [pmc.ncbi.nlm.nih.gov]
Rapastinel's Engagement of the mTORC1 Pathway: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Rapastinel's effects on the mTORC1 signaling pathway, benchmarked against the well-characterized rapid-acting antidepressant, ketamine. This analysis is supported by experimental data and detailed methodologies.
This compound (GLYX-13), a tetrapeptide modulator of the N-methyl-D-aspartate receptor (NMDAR), has garnered significant interest for its potential as a rapid-acting antidepressant with a favorable safety profile compared to ketamine.[1] Both compounds, despite their distinct primary mechanisms of action at the NMDAR, converge on the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a critical mediator of synaptic plasticity and protein synthesis.[2] Activation of this pathway is considered a key molecular event underlying their rapid antidepressant effects.
This guide delves into the validation of this compound's effects on the mTORC1 pathway, presenting a comparative overview with ketamine.
Comparative Analysis of mTORC1 Pathway Activation
The activation of the mTORC1 pathway is a hallmark of both this compound and ketamine's mechanism of action. This activation leads to the phosphorylation of downstream effectors, including p70 ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting the synthesis of synaptic proteins.
While direct head-to-head quantitative comparisons of mTORC1 activation by this compound and ketamine under identical experimental conditions are limited in the published literature, data from various studies demonstrate that both compounds robustly engage this pathway.
Table 1: Effects of this compound and Ketamine on mTORC1 Pathway Phosphorylation
| Treatment | Target Protein | Fold Change vs. Control (Approx.) | Brain Region | Species | Reference |
| This compound (5 and 10 mg/kg, i.v., 3 days) | p-ERK/ERK | Increased | Hippocampus, Prefrontal Cortex | Mice | [2] |
| p-mTOR/mTOR | Increased | Hippocampus, Prefrontal Cortex | Mice | [2] | |
| p-p70S6k/p70S6k | Increased | Hippocampus, Prefrontal Cortex | Mice | [2] | |
| p-4E-BP1/4E-BP1 | Increased | Hippocampus, Prefrontal Cortex | Mice | ||
| Ketamine (10 mg/kg, i.p.) | p-mTOR/mTOR | ~2.5 | Prefrontal Cortex | Rat | |
| p-p70S6K/p70S6K | ~2.0 | Prefrontal Cortex | Rat | ||
| p-4E-BP1/4E-BP1 | ~1.8 | Prefrontal Cortex | Rat |
Note: The data presented are compiled from different studies and may not be directly comparable due to variations in experimental protocols, including drug administration routes, time points, and specific reagents used.
Behavioral Effects Mediated by the mTORC1 Pathway
The antidepressant-like effects of both this compound and ketamine in preclinical models are dependent on mTORC1 signaling. The Forced Swim Test (FST) and the Novelty-Suppressed Feeding Test (NSFT) are two commonly used behavioral paradigms to assess antidepressant efficacy. Inhibition of mTORC1 by rapamycin has been shown to block the antidepressant-like effects of both compounds in these tests.
Table 2: mTORC1-Dependent Antidepressant-Like Behavioral Effects
| Drug | Behavioral Test | Effect | Effect Blocked by Rapamycin | Species | Reference |
| This compound | Forced Swim Test | Decreased immobility time | Yes | Mice | |
| Novelty-Suppressed Feeding Test | Decreased latency to feed | Yes | Mice | ||
| Ketamine | Forced Swim Test | Decreased immobility time | Yes | Rat | |
| Novelty-Suppressed Feeding Test | Decreased latency to feed | Yes | Rat |
Signaling Pathways and Experimental Overview
The following diagrams illustrate the mTORC1 signaling cascade and a typical experimental workflow for validating the effects of compounds like this compound.
Experimental Protocols
Western Blotting for mTORC1 Pathway Proteins
This protocol outlines the key steps for assessing the phosphorylation status of mTORC1 and its downstream targets.
-
Tissue Preparation:
-
Following behavioral testing, animals are euthanized, and the prefrontal cortex and hippocampus are rapidly dissected on ice.
-
Tissues are homogenized in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Lysates are centrifuged at 14,000 x g for 15 minutes at 4°C, and the supernatant containing the protein extract is collected.
-
-
Protein Quantification:
-
Protein concentration is determined using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and separated by SDS-polyacrylamide gel electrophoresis.
-
Proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Membranes are incubated overnight at 4°C with primary antibodies targeting total and phosphorylated forms of mTOR, p70S6K, and 4E-BP1 (typical dilution 1:1000).
-
After washing with TBST, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies (typical dilution 1:2000-1:5000) for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Band intensities are quantified using densitometry software (e.g., ImageJ), and phosphorylated protein levels are normalized to their respective total protein levels.
-
Forced Swim Test (FST)
The FST is used to evaluate antidepressant-like activity by measuring the immobility time of rodents when placed in an inescapable cylinder of water.
-
Apparatus:
-
A transparent Plexiglas cylinder (25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
-
Procedure:
-
Mice are individually placed into the cylinder for a 6-minute session.
-
The session is video-recorded for later analysis.
-
Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water.
-
The total duration of immobility during the last 4 minutes of the 6-minute test is scored by a trained observer blinded to the treatment conditions.
-
Novelty-Suppressed Feeding Test (NSFT)
The NSFT assesses anxiety- and depression-like behavior by measuring the latency of a food-deprived animal to eat in a novel and potentially threatening environment.
-
Apparatus:
-
A brightly lit open-field arena (e.g., 50 cm x 50 cm x 40 cm).
-
A single food pellet is placed on a white paper platform in the center of the arena.
-
-
Procedure:
-
Mice are food-deprived for 24 hours prior to the test, with free access to water.
-
Each mouse is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded for a maximum of 10 minutes.
-
Eating is defined as the mouse biting the pellet.
-
Immediately after the test, the mouse is returned to its home cage, and the amount of food consumed in 5 minutes is measured to control for appetite.
-
References
Rapastinel vs. Other NMDA Modulators: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of antidepressant research has seen a significant shift towards targeting the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission. This has led to the development of rapid-acting antidepressants, with ketamine being a prominent example. However, the psychotomimetic side effects of ketamine have spurred the development of alternative NMDA modulators with improved safety profiles. Among these, Rapastinel (formerly GLYX-13) has emerged as a compound of interest. This guide provides an objective comparison of this compound with other NMDA modulators in preclinical models, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Modulators
While both this compound and ketamine target the NMDA receptor, their mechanisms of action are fundamentally different. Ketamine is a non-competitive antagonist of the NMDA receptor, blocking the ion channel and thereby reducing its activity.[1][2] In contrast, this compound is a positive allosteric modulator of the NMDA receptor, enhancing its function.[1][2] Initially thought to be a glycine-site partial agonist, recent studies suggest this compound acts at a distinct allosteric site to potentiate NMDA receptor activity.[1] This difference in mechanism is thought to underlie the distinct side effect profiles of the two compounds, with this compound notably lacking the psychotomimetic effects associated with ketamine.
Comparative Efficacy in Preclinical Models of Depression
The antidepressant-like effects of this compound have been evaluated in various rodent models of depression, often in direct comparison with ketamine. The most commonly used models include the Forced Swim Test (FST), Tail Suspension Test (TST), and the chronic social defeat stress model, which has high face and predictive validity for depression.
Forced Swim Test (FST) and Tail Suspension Test (TST)
These tests are widely used to screen for potential antidepressant activity by measuring the duration of immobility in rodents subjected to an inescapable stressful situation. A reduction in immobility time is indicative of an antidepressant-like effect.
Table 1: Comparison of this compound and R-ketamine in the Forced Swim Test (FST) and Tail Suspension Test (TST) in a Social Defeat Stress Model
| Treatment Group (i.p.) | Dose (mg/kg) | Immobility Time in TST (seconds) | Immobility Time in FST (seconds) |
| Vehicle | - | ~175 | ~175 |
| R-ketamine | 10 | ~100 | ~100 |
| This compound | 10 | ~110 | ~110 |
*Data are approximated from graphical representations in Yang et al., 2016. *P < 0.05 compared to the vehicle-treated group.
As shown in Table 1, both R-ketamine and this compound significantly reduced immobility time in both the TST and FST, demonstrating rapid antidepressant-like effects in a mouse model of depression.
Social Defeat Stress Model and Anhedonia
The chronic social defeat stress model induces a depressive-like phenotype in rodents, including social avoidance and anhedonia (a core symptom of depression, measured by a decrease in sucrose (B13894) preference).
Table 2: Effects of this compound and R-ketamine on Sucrose Preference in the Social Defeat Stress Model
| Treatment Group (i.v.) | Dose (mg/kg) | Sucrose Preference (%) - Day 2 | Sucrose Preference (%) - Day 4 | Sucrose Preference (%) - Day 7 |
| Vehicle | - | ~65 | ~65 | ~65 |
| R-ketamine | 3 | ~85 | ~85 | ~80 |
| This compound | 3 | ~85 | ~80* | ~70 |
*Data are approximated from graphical representations in Yang et al., 2016. *P < 0.05 compared to the vehicle-treated group.
Both R-ketamine and this compound reversed the stress-induced reduction in sucrose preference, indicating their ability to alleviate anhedonia-like behavior. Notably, the effects of R-ketamine on sucrose preference appeared to be more sustained at day 7 compared to this compound at the tested doses.
Molecular Signaling Pathways
The antidepressant effects of both this compound and ketamine are believed to be mediated by the activation of key intracellular signaling pathways that promote synaptogenesis and neuroplasticity. The Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TrkB) and the mammalian Target of Rapamycin Complex 1 (mTORC1) pathways are central to these effects.
Table 3: Comparative Effects of R-ketamine and this compound on Signaling Proteins in the Prefrontal Cortex (PFC) and Hippocampus 8 Days Post-Treatment in a Social Defeat Stress Model
| Treatment Group | Change in p-TrkB/TrkB ratio | Change in p-mTOR/mTOR ratio | Change in p-ERK/ERK ratio |
| R-ketamine | ↑ | ↑ | ↑ |
| This compound | ↔ | ↔ | ↔ |
*Based on Western blot data from Yang et al., 2016. ↑ indicates a significant increase compared to vehicle-treated susceptible mice; ↔ indicates no significant change.
A key difference emerges at the molecular level. While both compounds acutely activate these pathways, R-ketamine has been shown to produce a more sustained increase in the levels of phosphorylated TrkB, mTOR, and ERK in the prefrontal cortex and hippocampus of socially defeated mice eight days after a single injection, an effect not observed with this compound at the same time point. This suggests that R-ketamine may induce more enduring changes in synaptic plasticity.
Below is a diagram illustrating the convergent and divergent signaling pathways of this compound and Ketamine.
References
A Comparative Analysis of Rapastinel and Traditional Antidepressants: Efficacy, Mechanism, and Safety
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel antidepressant candidate Rapastinel (GLYX-13) and traditional antidepressant classes. The following sections detail their distinct mechanisms of action, clinical efficacy supported by available data, and comparative side effect profiles. Detailed experimental protocols for key preclinical assessments are also provided to support further research and development in this area.
Executive Summary
This compound, a modulator of the N-methyl-D-aspartate (NMDA) receptor, initially showed promise as a rapid-acting antidepressant with a favorable side effect profile, distinct from traditional monoaminergic agents. Phase 2 clinical trials suggested a rapid onset of antidepressant effects within 24 hours of a single dose.[1][2] However, subsequent Phase 3 trials failed to demonstrate a statistically significant difference from placebo in adjunctive treatment for Major Depressive Disorder (MDD).[3] In contrast, traditional antidepressants, which primarily act on serotonin (B10506) and norepinephrine (B1679862) systems, have a well-established, albeit delayed, efficacy in treating MDD. This guide provides a data-driven comparison to inform future drug development efforts in the field of neuropsychopharmacology.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and traditional antidepressants lies in their primary molecular targets and subsequent signaling cascades.
This compound: Modulating the Glutamatergic System
This compound is a tetrapeptide that acts as a partial agonist at the glycine (B1666218) site of the NMDA receptor.[4] This modulation is thought to enhance NMDA receptor function, leading to downstream effects that promote neuroplasticity. Unlike NMDA receptor antagonists such as ketamine, this compound does not block the receptor channel, which is believed to be the reason for its lack of psychotomimetic side effects.[1] The proposed mechanism involves the activation of pathways that lead to synaptic strengthening, a process implicated in the relief of depressive symptoms.
References
- 1. Naurex's GLYX-13 Demonstrates Robust, Sustained Antidepressant Effects and Excellent Tolerability in Phase 2b Study [prnewswire.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. The long-lasting antidepressant effects of this compound (GLYX-13) are associated with a metaplasticity process in the medial prefrontal cortex and hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Replicating the Pro-Cognitive Effects of Rapastinel: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Rapastinel's pro-cognitive effects in rats with those of other N-methyl-D-aspartate (NMDA) receptor modulators. The information presented is supported by experimental data to aid in the design and interpretation of preclinical studies aimed at replicating or building upon the cognitive-enhancing properties of this class of compounds.
This compound (formerly GLYX-13) is a tetrapeptide that acts as a partial agonist at the glycine (B1666218) site of the NMDA receptor.[1][2] It has demonstrated robust pro-cognitive effects in various rodent models, making it a significant compound of interest for cognitive enhancement research.[3][4] This guide summarizes the key experimental findings, provides detailed methodologies for replication, and compares this compound to other NMDA receptor modulators, including the antagonist ketamine and the partial agonist D-cycloserine, as well as next-generation compounds apimostinel (B605535) and zelquistinel.
Comparative Performance Data
The following tables summarize the quantitative data from preclinical studies in rats, comparing the effects of this compound and alternative compounds on various cognitive and synaptic plasticity measures.
Table 1: Effects on Learning and Memory in Behavioral Tasks
| Compound | Behavioral Task | Species | Dose and Route | Key Findings | Citation(s) |
| This compound | Morris Water Maze | Rat | 1 mg/kg, IV | Significantly reduced escape latency and path length to find the hidden platform. | [5] |
| Alternating T-Maze | Rat | 1 mg/kg, IV | Increased the percentage of spontaneous alternations, indicating improved spatial working memory. | ||
| Novel Object Recognition | Mouse | 1 mg/kg, IV | Did not cause deficits in novel object recognition and reversed deficits induced by ketamine and PCP. | ||
| Positive Emotional Learning | Rat | 1-3 mg/kg, IV | Facilitated the acquisition of positive emotional responses. | ||
| Ketamine | Morris Water Maze | Rat | 10 mg/kg, IP | Did not significantly improve escape latency; some studies report impairments. | |
| Novel Object Recognition | Mouse | 30 mg/kg, IP | Induced deficits in novel object recognition. | ||
| D-cycloserine | Morris Water Maze (Aged) | Rat | 3-10 mg/kg, IP | Improved performance in place discrimination and repeated acquisition in aged rats. | |
| Fear Extinction | Rat | 15 mg/kg, SC | Facilitated fear extinction learning. | ||
| Apimostinel | Not specified | - | - | Preclinical models show rapid and potent antidepressant effects; reported to enhance synaptic plasticity. | |
| Zelquistinel | Not specified | Rodent | 0.1-100 µg/kg, PO | Produced rapid and sustained antidepressant-like effects; enhances synaptic plasticity. |
Table 2: Effects on Synaptic Plasticity and Structure
| Compound | Measure | Brain Region | Species | Key Findings | Citation(s) |
| This compound | Long-Term Potentiation (LTP) | Hippocampus, mPFC | Rat | Significantly enhanced the magnitude of LTP. | |
| Dendritic Spine Density | Dentate Gyrus, mPFC | Rat | Increased the density of mature dendritic spines. | ||
| Ketamine | Long-Term Potentiation (LTP) | Hippocampus | Rat | Effects on LTP are complex and can be dose- and timing-dependent. | |
| D-cycloserine | Long-Term Potentiation (LTP) | Hippocampus | Rat | Can enhance LTP, but its effects can differ from this compound. | |
| Apimostinel | Synaptic Plasticity | Not specified | - | Potently enhances synaptic plasticity. | |
| Zelquistinel | Long-Term Potentiation (LTP) | Hippocampus, mPFC | Rat | Rapidly and persistently enhanced activity-dependent synaptic plasticity. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication.
Morris Water Maze
The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (approximately 1.8 meters in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 23-26°C. A hidden escape platform is submerged about 1-2 cm below the water surface in a fixed location in one of the four quadrants of the pool. Distal visual cues are placed around the room and remain constant throughout the experiment.
-
Procedure:
-
Habituation: On the first day, allow rats to swim freely for 60 seconds without the platform to acclimate them to the pool.
-
Acquisition Training: For 5-7 consecutive days, rats are given four trials per day. For each trial, the rat is placed in the water facing the wall at one of four quasi-random start positions (North, South, East, West). The rat is allowed to swim for a maximum of 60-90 seconds to find the hidden platform. If the rat fails to find the platform within the time limit, it is gently guided to it. The rat is allowed to remain on the platform for 15-30 seconds before being removed. The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.
-
Probe Trial: 24 hours after the last training session, the platform is removed from the pool, and the rat is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
-
Drug Administration: this compound (e.g., 1 mg/kg, IV) or vehicle is typically administered 15-30 minutes before the first trial of each day's training session.
Novel Object Recognition (NOR)
The NOR task assesses a rodent's ability to recognize a novel object from a familiar one, a measure of recognition memory.
-
Apparatus: An open-field arena (e.g., 40x40x40 cm). A set of two identical objects (familiar objects) and one different object (novel object) are used. The objects should be of similar size but differ in shape and texture, and heavy enough not to be displaced by the rats.
-
Procedure:
-
Habituation: For 2-3 days, each rat is allowed to freely explore the empty arena for 5-10 minutes to acclimate to the environment.
-
Familiarization Phase (T1): On the test day, two identical objects are placed in the arena. The rat is placed in the arena and allowed to explore the objects for a set period (e.g., 5 minutes). The time spent exploring each object (sniffing or touching with the nose) is recorded.
-
Test Phase (T2): After a retention interval (e.g., 1 hour or 24 hours), one of the familiar objects is replaced with a novel object. The rat is returned to the arena and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 3-5 minutes).
-
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Drug Administration: The test compound is typically administered before the familiarization phase (T1). For example, a study showed that acute IV administration of this compound (1.0 mg/kg) did not induce deficits in NOR in mice, unlike ketamine.
In Vitro Long-Term Potentiation (LTP) Measurement
LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key cellular mechanism underlying learning and memory.
-
Slice Preparation:
-
Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).
-
The hippocampus is dissected out, and transverse slices (300-400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF.
-
A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
A baseline fEPSP is established by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
LTP is induced using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval).
-
fEPSPs are then recorded for at least 60 minutes post-HFS to measure the potentiation.
-
-
Data Analysis: The slope of the fEPSP is measured, and the magnitude of LTP is expressed as the percentage increase in the fEPSP slope from the baseline. Studies have shown that this compound significantly enhances the magnitude of LTP in hippocampal slices.
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway through which this compound exerts its pro-cognitive and antidepressant-like effects.
Caption: Proposed signaling pathway of this compound's pro-cognitive effects.
Experimental Workflow for Assessing Pro-Cognitive Effects
The diagram below outlines a typical experimental workflow for evaluating the pro-cognitive effects of a compound like this compound in a rat model.
Caption: General experimental workflow for pro-cognitive compound testing in rats.
References
- 1. D-cycloserine, a novel cognitive enhancer, improves spatial memory in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of the activity of N-methyl-d-aspartate receptors as a novel treatment option for depression: current clinical evidence and therapeutic potential of this compound (GLYX-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-cycloserine, a positive modulator of the N-methyl-D-aspartate receptor, enhances performance of learning tasks in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel glutamatergic agent with ketamine-like antidepressant actions: Convergent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The long-lasting antidepressant effects of this compound (GLYX-13) are associated with a metaplasticity process in the medial prefrontal cortex and hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Study Validation of Rapastinel's Antidepressant-Like Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rapastinel's performance against other alternatives, supported by experimental data from preclinical studies. It aims to offer a comprehensive overview for researchers and professionals in the field of antidepressant drug development.
Quantitative Data Summary
The following tables summarize quantitative data from key preclinical studies investigating the antidepressant-like effects of this compound, primarily in comparison to R-ketamine, a well-established rapid-acting antidepressant.
Table 1: Effects of this compound and R-ketamine on Depressive-Like Behaviors in the Social Defeat Stress Model
| Treatment Group | Dose & Route | Tail Suspension Test (Immobility Time, seconds) | Forced Swim Test (Immobility Time, seconds) | Sucrose (B13894) Preference (%) - Day 2 | Sucrose Preference (%) - Day 4 | Sucrose Preference (%) - Day 7 |
| Vehicle | 10 ml/kg, i.p. | ~150 | ~175 | ~65 | ~65 | ~65 |
| R-ketamine | 10 mg/kg, i.p. | ~75 | ~100 | ~85 | ~85 | ~85 |
| This compound | 10 mg/kg, i.p. | ~100 | ~125 | ~80 | ~80 | ~80 |
| Vehicle | 5 ml/kg, i.v. | ~160 | ~180 | ~60 | ~60 | ~60 |
| R-ketamine | 3 mg/kg, i.v. | ~90 | ~110 | ~80 | ~80 | ~75 |
| This compound | 3 mg/kg, i.v. | ~110 | ~130 | ~75 | ~70 | ~65 |
*Indicates a statistically significant difference compared to the vehicle group. Data are approximated from graphical representations in Yang et al., 2016.[1][2]
Table 2: Effects of this compound and R-ketamine on Synaptic Signaling Proteins in the Social Defeat Stress Model
| Treatment Group | Dose & Route | Brain-Derived Neurotrophic Factor (BDNF) - PFC, DG, CA3 | Tropomyosin receptor kinase B (TrkB) - PFC, DG, CA3 | Postsynaptic Density Protein 95 (PSD-95) - PFC, DG, CA3 | AMPA Receptor Subunit GluA1 - PFC, DG, CA3 |
| Vehicle | 10 ml/kg, i.p. | Reduced | Reduced | Reduced | Reduced |
| R-ketamine | 10 mg/kg, i.p. | Attenuated Reduction | Attenuated Reduction | Attenuated Reduction | Attenuated Reduction |
| This compound | 10 mg/kg, i.p. | No Significant Effect | No Significant Effect | No Significant Effect | No Significant Effect |
PFC: Prefrontal Cortex; DG: Dentate Gyrus; CA3: Cornu Ammonis 3.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Animal Models
-
Social Defeat Stress Model: This model induces a depressive-like state in rodents.[2] Experimental mice (e.g., C57BL/6) are subjected to daily sessions of social defeat by a larger, more aggressive resident mouse (e.g., CD1) for a period of 10 consecutive days.[3] Each session involves brief physical interaction followed by prolonged sensory contact through a perforated divider. This chronic stressor leads to the development of depressive- and anxiety-like behaviors, such as social avoidance and anhedonia.
Behavioral Tests
-
Forced Swim Test (FST): This test is widely used to screen for antidepressant efficacy. Mice or rats are placed in a cylinder filled with water from which they cannot escape. The duration of immobility, a state of passive floating with minimal movements to keep the head above water, is measured over a typical 6-minute session. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Tail Suspension Test (TST): Similar to the FST, the TST assesses antidepressant efficacy by measuring the duration of immobility. Mice are suspended by their tails with adhesive tape, and the time they remain immobile is recorded. A reduction in immobility suggests an antidepressant-like response.
-
Sucrose Preference Test (SPT): This test measures anhedonia, a core symptom of depression. Rodents are given a choice between two bottles, one containing plain water and the other a sucrose solution. A decrease in preference for the sucrose solution is interpreted as anhedonic behavior. The effectiveness of an antidepressant is indicated by an increase in sucrose preference.
Molecular Assays
-
Western Blotting: This technique is used to detect and quantify the levels of specific proteins involved in neuronal signaling pathways. In the context of this compound research, Western blotting has been employed to measure changes in the expression of key proteins such as BDNF, TrkB, PSD-95, and GluA1 in brain regions like the prefrontal cortex and hippocampus.
Visualizations
Signaling Pathways
The antidepressant-like effects of this compound are believed to be mediated through the modulation of glutamatergic signaling and the activation of downstream pathways that promote neuroplasticity.
Caption: Proposed signaling pathway of this compound's antidepressant effects.
Experimental Workflows
The following diagram illustrates a typical experimental workflow for evaluating the antidepressant-like effects of this compound in a preclinical model.
Caption: Experimental workflow for the social defeat stress model.
References
- 1. Comparison of R-ketamine and this compound antidepressant effects in the social defeat stress model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of R-ketamine and this compound antidepressant effects in the social defeat stress model of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Social defeat stress induces depression-like behavior and alters spine morphology in the hippocampus of adolescent male C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
Rapastinel and Ketamine: A Comparative Analysis of Synaptogenic Effects
A detailed comparison of the molecular mechanisms and synaptogenic outcomes of Rapastinel and ketamine, two rapid-acting antidepressants, reveals both convergent pathways and distinct differences in the sustainability of their effects. While both compounds promote synaptogenesis, evidence suggests that ketamine induces a more prolonged increase in synaptic proteins and signaling molecules.
This compound (formerly GLYX-13) and ketamine have emerged as promising rapid-acting antidepressants, a significant departure from traditional monoaminergic drugs that often take weeks to elicit a therapeutic response. Their antidepressant effects are linked to their ability to induce synaptogenesis, the formation of new synapses, particularly in the prefrontal cortex (PFC) and hippocampus, brain regions implicated in depression.[1][2][3] This guide provides a comparative overview of their effects on synaptogenesis, supported by experimental data and detailed methodologies.
Comparative Synaptogenesis Data
| Compound | Animal Model | Brain Region | Key Synaptic Marker | Observation | Duration of Effect |
| This compound | Social Defeat Stress Mice | PFC, DG, CA3 | BDNF-TrkB signaling, PSD-95, GluA1 | No significant attenuation of stress-induced reductions.[4][5] | Not sustained at 8 days post-injection. |
| R-ketamine | Social Defeat Stress Mice | PFC, DG, CA3 | BDNF-TrkB signaling, PSD-95, GluA1 | Significantly attenuated the stress-induced reductions. | Sustained for at least 8 days post-injection. |
| This compound | Rat | Dentate Gyrus, Medial Prefrontal Cortex | Mature Dendritic Spines | Significant increase in mature dendritic spines. | Observed at 24 hours post-treatment. |
| Ketamine | Rat | Prefrontal Cortex | Spine Synapses | Increased density and function of spine synapses. | Rapid and sustained. |
Signaling Pathways in Synaptogenesis
Both this compound and ketamine converge on the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key regulator of protein synthesis required for synaptogenesis. However, their initial mechanisms of action at the N-methyl-D-aspartate (NMDA) receptor differ. Ketamine is an NMDA receptor antagonist, while this compound is a glycine-site partial agonist, modulating the receptor's function.
The activation of the mTOR pathway by both drugs leads to an increase in the synthesis of synaptic proteins, such as postsynaptic density protein 95 (PSD-95) and the AMPA receptor subunit GluA1, which are crucial for the formation and function of new synapses. Furthermore, brain-derived neurotrophic factor (BDNF) and its receptor, TrkB, play a critical role in mediating the synaptogenic effects of both compounds.
Below are diagrams illustrating the proposed signaling pathways for ketamine and this compound.
References
- 1. Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways underlying the rapid antidepressant actions of ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of the activity of N-methyl-d-aspartate receptors as a novel treatment option for depression: current clinical evidence and therapeutic potential of this compound (GLYX-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of R-ketamine and this compound antidepressant effects in the social defeat stress model of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of R-ketamine and this compound antidepressant effects in the social defeat stress model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Modulators: Contrasting the Synaptic Effects of Rapastinel and Ketamine
For decades, the neurobiology of depression has been dominated by the monoamine hypothesis. However, the emergence of rapid-acting antidepressants that target the glutamate (B1630785) system has opened new avenues for research and drug development. Among these, the NMDA receptor antagonist ketamine has garnered significant attention for its robust and rapid antidepressant effects. More recently, Rapastinel (GLYX-13), a positive modulator of the NMDA receptor, has shown promise with a similar rapid onset of action but a potentially more favorable side-effect profile. This guide provides a detailed comparison of the effects of this compound and ketamine on synaptic plasticity, supported by experimental data, to inform researchers, scientists, and drug development professionals.
At the Synapse: Opposing Actions on the NMDA Receptor
The primary molecular targets of this compound and ketamine are distinct and, in fact, opposing. Ketamine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, blocking the receptor's ion channel and thereby inhibiting its function[1][2]. In contrast, this compound acts as a positive allosteric modulator of the NMDA receptor, enhancing its function, particularly at the glycine (B1666218) binding site[3][4][5]. This fundamental difference in their mechanism of action at the NMDA receptor sets the stage for their divergent and convergent effects on downstream signaling and synaptic plasticity.
Impact on Synaptic Strength: LTP and LTD
Long-term potentiation (LTP) and long-term depression (LTD) are cellular models of synaptic plasticity, representing the strengthening and weakening of synapses, respectively. Both this compound and ketamine have been shown to modulate these processes, albeit through different mechanisms.
This compound has been demonstrated to enhance the magnitude of LTP while simultaneously reducing LTD. This suggests a direct role in promoting synaptic strengthening and preventing synaptic weakening. Ketamine's effect on LTP is more complex. Some studies report that ketamine can enhance LTP, particularly when induced by theta-burst stimulation (TBS), a pattern of stimulation that is more reliant on BDNF signaling. However, other research indicates that ketamine's pro-plasticity effects may operate independently of classical LTP, potentially through mechanisms of homeostatic plasticity.
Quantitative Comparison of Effects on LTP
| Compound | Animal Model | Brain Region | Dosage/Concentration | LTP Induction Protocol | Effect on LTP | Citation(s) |
| This compound | Rat | Hippocampus | 3 mg/kg IV (in vivo) | High-Frequency Stimulation (HFS) | Enhanced magnitude | |
| This compound | Rat | Medial Prefrontal Cortex | 3 mg/kg IV (in vivo) | High-Frequency Stimulation (HFS) | Enhanced magnitude | |
| Ketamine | Rat | Hippocampus | 10 mg/kg IV (in vivo) | Theta-Burst Stimulation (TBS) | Enhanced magnitude | |
| Ketamine | Rat | Hippocampus | 10 mg/kg IV (in vivo) | High-Frequency Stimulation (HFS) | No significant change | |
| Ketamine | Mouse | Hippocampus | 10 mg/kg IP (in vivo) | High-Frequency Stimulation (HFS) | Restored deficits in a depression model |
Remodeling the Synapse: Dendritic Spine Density
Dendritic spines are small protrusions on dendrites that are the primary sites of excitatory synapses. Changes in their number and morphology are closely linked to synaptic plasticity and are implicated in the pathophysiology of depression. Both this compound and ketamine have been shown to promote synaptogenesis by increasing dendritic spine density.
A single dose of this compound has been shown to increase the proportion of mature dendritic spines and the density of stubby spines in the dentate gyrus and medial prefrontal cortex of rats 24 hours after administration. Similarly, a single subanesthetic dose of ketamine leads to a sustained increase in dendritic spine density in the medial frontal cortex of mice, driven by an elevated rate of spine formation.
Quantitative Comparison of Effects on Dendritic Spine Density
| Compound | Animal Model | Brain Region | Dosage | Time Point | Effect on Spine Density | Citation(s) |
| This compound | Rat | Dentate Gyrus & Medial Prefrontal Cortex | 3 mg/kg IV | 24 hours | Increased proportion of mature spines and density of stubby spines | |
| Ketamine | Mouse | Medial Frontal Cortex | 10 mg/kg IP | Up to 2 weeks | Increased spine density (driven by increased formation) | |
| Ketamine | Rat | Medial Prefrontal Cortex | 10 mg/kg IP | 24 hours | Increased spine density |
Convergent and Divergent Signaling Pathways
Despite their opposing initial actions on the NMDA receptor, this compound and ketamine appear to converge on several key downstream signaling pathways implicated in synaptic plasticity and antidepressant effects. Both drugs have been shown to activate the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway and increase the synthesis and release of brain-derived neurotrophic factor (BDNF).
The activation of these pathways is thought to be crucial for the synaptogenic effects of both compounds. However, the upstream mechanisms leading to this convergence likely differ. For ketamine, the leading hypothesis is that NMDA receptor antagonism on inhibitory interneurons leads to a surge in glutamate, which then activates AMPA receptors, triggering BDNF release and mTORC1 activation. For this compound, the enhancement of NMDA receptor function is thought to directly lead to the activation of these plasticity-related pathways.
Experimental Protocols
In Vivo Electrophysiology for Long-Term Potentiation (LTP)
Objective: To assess the effect of this compound or ketamine on synaptic plasticity in the hippocampus or medial prefrontal cortex of live animals.
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
Drug Administration:
-
This compound: 3 mg/kg administered intravenously (IV).
-
Ketamine: 10 mg/kg administered intraperitoneally (IP) or intravenously (IV).
-
Control animals receive a saline vehicle.
Electrophysiological Recordings:
-
Animals are anesthetized (e.g., with urethane) and placed in a stereotaxic frame.
-
A stimulating electrode is implanted in the afferent pathway (e.g., Schaffer collaterals for the hippocampus, or ventral hippocampus for the mPFC).
-
A recording electrode is implanted in the target region to record field excitatory postsynaptic potentials (fEPSPs).
-
A stable baseline of synaptic transmission is recorded for at least 20-30 minutes.
-
LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second, repeated 2-3 times) or a theta-burst stimulation (TBS) protocol (e.g., bursts of 4 pulses at 100 Hz, with bursts repeated at 5 Hz).
-
Post-tetanic potentiation and long-term potentiation are recorded for at least 60 minutes following the induction protocol.
-
The magnitude of LTP is quantified as the percentage increase in the fEPSP slope compared to the pre-stimulation baseline.
Dendritic Spine Analysis
Objective: To quantify changes in dendritic spine density and morphology following treatment with this compound or ketamine.
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice (often using transgenic lines expressing fluorescent proteins in neurons, e.g., Thy1-GFP).
Drug Administration:
-
This compound: 3 mg/kg administered intravenously (IV).
-
Ketamine: 10 mg/kg administered intraperitoneally (IP).
-
Control animals receive a saline vehicle.
Tissue Preparation and Imaging:
-
At a predetermined time point after drug administration (e.g., 24 hours), animals are deeply anesthetized and transcardially perfused with paraformaldehyde.
-
Brains are extracted and post-fixed.
-
Coronal sections containing the brain region of interest (e.g., hippocampus, medial prefrontal cortex) are prepared using a vibratome.
-
For Golgi staining, sections are processed according to a standard Golgi-Cox protocol. For fluorescent imaging, sections from transgenic animals are mounted directly.
-
Dendritic segments from specific neuronal populations (e.g., pyramidal neurons in layer V of the mPFC) are imaged using a high-resolution confocal microscope or a two-photon microscope.
Data Analysis:
-
Z-stack images of dendritic segments are acquired.
-
Dendritic spines are manually or semi-automatically counted and classified based on their morphology (e.g., thin, stubby, mushroom).
-
Spine density is calculated as the number of spines per unit length of the dendrite (e.g., spines/10 µm).
-
The proportion of each spine type is also calculated.
-
Statistical analysis is performed to compare spine density and morphology between drug-treated and control groups.
Conclusion
This compound and ketamine, despite their opposing actions at the NMDA receptor, both promote synaptic plasticity, leading to rapid antidepressant effects. While ketamine's mechanism is thought to involve a disinhibition of glutamatergic neurons, this compound appears to directly enhance NMDA receptor-mediated plasticity. Their convergence on downstream pathways like mTORC1 and BDNF highlights these as key mediators of synaptogenesis and the antidepressant response. The detailed comparison of their effects on LTP, LTD, and dendritic spine morphology, along with the provided experimental protocols, offers a valuable resource for researchers working to unravel the complexities of glutamate-based antidepressants and to develop novel therapeutics for mood disorders. The distinct pharmacological profiles of this compound and ketamine underscore the potential for fine-tuning NMDA receptor modulation to achieve therapeutic benefits while minimizing adverse effects.
References
- 1. Longitudinal Effects of Ketamine on Dendritic Architecture In Vivo in the Mouse Medial Frontal Cortex | eNeuro [eneuro.org]
- 2. "The Development of this compound (formerly GLYX-13); a Rapid Acting and L" by J Moskal, J Burgdorf et al. [touroscholar.touro.edu]
- 3. This compound (GLYX-13) has therapeutic potential for the treatment of post-traumatic stress disorder: characterization of a NMDA receptor-mediated metaplasticity process in the medial prefrontal cortex of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Longitudinal Effects of Ketamine on Dendritic Architecture In Vivo in the Mouse Medial Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of this compound (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Rapastinel: A Procedural Guide for Laboratory Professionals
Core Principles of Pharmaceutical Disposal
The primary goal of proper drug disposal is to prevent environmental contamination and accidental exposure. The U.S. Drug Enforcement Administration (DEA) and the Food and Drug Administration (FDA) provide general recommendations for the disposal of unused medicines, which can be adapted for research compounds like Rapastinel.[1][2] The preferred method is utilizing a drug take-back program.[2][3] When such programs are not accessible, specific procedures should be followed to render the compound non-retrievable.
This compound: Key Chemical Data
A comprehensive understanding of a compound's properties is crucial for its safe handling. Below is a summary of key data for this compound (also known as GLYX-13).[4]
| Property | Value |
| Molecular Formula | C18H31N5O6 |
| Molecular Weight | 413.47 g/mol |
| CAS Number | 117928-94-6 |
| Appearance | Powder |
| Solubility | Soluble in DMSO, Water, and Ethanol |
| Storage (Powder) | 3 years at -20°C |
| Storage (in Solvent) | 1 year at -80°C; 1 month at -20°C |
Step-by-Step Disposal Protocol for this compound
In the absence of specific institutional or manufacturer guidelines, the following protocol, based on general best practices for pharmaceutical disposal, should be implemented.
Experimental Protocol: Disposal of Unused this compound
-
Consult Institutional and Local Regulations: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department and local regulations regarding chemical and pharmaceutical waste disposal. This is the most critical step, as institutional and local policies may have specific requirements.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling this compound.
-
Render the Compound Unusable:
-
For solid this compound powder, remove it from its original container.
-
Mix the powder with an inert and undesirable substance, such as used coffee grounds, kitty litter, or dirt. This step is crucial to deter accidental ingestion or diversion. The goal is to create a mixture that is clearly not a pharmaceutical product.
-
-
Contain the Mixture:
-
Place the resulting mixture into a sealable container, such as a plastic bag or a sealable container, to prevent leakage.
-
-
Final Disposal:
-
Dispose of the sealed container in the regular solid waste stream, as long as this is in accordance with your institutional and local guidelines.
-
Do not flush this compound down the toilet or drain unless specifically instructed to do so by a safety data sheet or your EHS department. Flushing pharmaceuticals can lead to water contamination as wastewater treatment plants may not be equipped to remove them.
-
-
Decontaminate: Thoroughly clean all surfaces and equipment that came into contact with this compound using appropriate laboratory detergents and procedures.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance in the research environment. Always prioritize institutional guidelines and consult with your EHS department for any uncertainties.
References
Essential Safety and Operational Guide for Handling Rapastinel
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of investigational compounds like Rapastinel is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment and build confidence in chemical handling protocols.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, adherence to proper safety protocols is crucial to minimize exposure and ensure personal safety. The following personal protective equipment is recommended.
Eye Protection: Chemical safety goggles should be worn to protect against splashes or dust particles.[1]
Hand Protection: Chemically resistant gloves are essential to prevent skin contact. Nitrile or latex gloves are suitable options. Always inspect gloves for any tears or punctures before use and wash hands thoroughly after handling the compound.[1]
Body Protection: A laboratory coat or other protective clothing should be worn to prevent contamination of personal clothing.
Respiratory Protection: If there is a risk of inhaling dust, especially when handling the powdered form, a NIOSH-approved respirator is recommended.[1]
General Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Practice good laboratory hygiene to prevent accidental ingestion or contamination.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| GHS Hazard Classification | Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A) | Angene Chemical SDS[1] |
| Storage Temperature (Powder) | -20°C | MedChemExpress[2], Selleck Chemicals |
| Storage Temperature (In solvent) | -80°C | MedChemExpress, Selleck Chemicals |
| Solubility in DMSO | ≥ 32 mg/mL | TargetMol |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines a standard procedure for preparing a stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (see above)
Procedure:
-
Pre-weighing Preparation: In a chemical fume hood, ensure all necessary equipment is clean and readily accessible. Don appropriate PPE, including a lab coat, gloves, and safety glasses.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder using an analytical balance. To minimize inhalation risk, handle the powder gently to avoid creating dust.
-
Solubilization: Transfer the weighed this compound powder to a sterile microcentrifuge tube. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.
-
Mixing: Securely cap the microcentrifuge tube and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Clearly label each aliquot with the compound name, concentration, date, and your initials. Store the aliquots at -80°C for long-term use.
Safe Handling and Disposal Workflow
The following diagram illustrates the recommended workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Spill Response Plan
In the event of a this compound spill, follow the procedures outlined in the diagram below to ensure a safe and effective cleanup.
Caption: Decision-Making for this compound Spill Response.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials from spill cleanups, should be considered hazardous waste.
-
Solid Waste: Collect all solid waste in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a sealed, labeled hazardous waste container.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
